4-Chloro-5-ethynylpyrimidin-2-amine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-chloro-5-ethynylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c1-2-4-3-9-6(8)10-5(4)7/h1,3H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSANWYOFLTJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(N=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295232 | |
| Record name | 4-Chloro-5-ethynyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-24-8 | |
| Record name | 4-Chloro-5-ethynyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-ethynyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Versatile Building Block: A Technical Guide to 4-Chloro-5-ethynylpyrimidin-2-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-ethynylpyrimidin-2-amine is a key heterocyclic intermediate that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive chlorine atom, a versatile ethynyl group, and an amino moiety on a pyrimidine scaffold, make it an invaluable building block for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its role in the development of potent kinase inhibitors for therapeutic intervention.
Core Applications in Medicinal Chemistry
The primary utility of this compound lies in its function as a versatile scaffold for the construction of targeted therapeutics, particularly in the realm of oncology. The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, and the strategic placement of the chloro and ethynyl substituents allows for facile and selective chemical modifications.
The two primary reaction vectors on the this compound molecule are:
-
Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
-
Palladium-catalyzed cross-coupling reactions , most notably the Sonogashira coupling, at the C5-ethynyl group.
These orthogonal reactive sites enable medicinal chemists to systematically build molecular complexity and fine-tune the pharmacological properties of the resulting compounds.
A Key Intermediate in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold of this compound serves as an excellent mimic of the adenine ring of ATP, the natural substrate for kinases. This allows molecules derived from this intermediate to competitively bind to the ATP-binding site of kinases, thereby inhibiting their activity.
A general synthetic approach to developing kinase inhibitors using this compound is outlined below. This workflow highlights the strategic use of sequential SNAr and Sonogashira coupling reactions to introduce diverse functionalities that can interact with specific regions of the kinase active site, leading to potent and selective inhibitors.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic attack by amines. This reaction is typically carried out under basic conditions to facilitate the displacement of the chloride.
Example Protocol:
To a solution of this compound (1.0 eq) in a suitable solvent such as n-butanol or isopropanol is added the desired amine (1.1 - 1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is heated to a temperature ranging from 80°C to 120°C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the product is isolated by precipitation or extraction, followed by purification using column chromatography.
General Procedure for Sonogashira Cross-Coupling
The terminal alkyne of the ethynyl group at the C5 position readily participates in palladium-catalyzed Sonogashira coupling with aryl or heteroaryl halides. This reaction is a powerful tool for introducing a wide range of aromatic substituents.
Example Protocol:
In a reaction vessel, the 4-substituted-5-ethynylpyrimidin-2-amine intermediate (1.0 eq), the aryl or heteroaryl halide (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq) are combined in a degassed solvent system, typically a mixture of an amine base (e.g., triethylamine or DIPEA) and an organic solvent (e.g., THF or DMF). The reaction mixture is stirred at a temperature ranging from room temperature to 80°C under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by TLC or LC-MS. The reaction is then worked up by filtering off the catalyst and evaporating the solvent. The crude product is purified by column chromatography to yield the desired coupled product.
Quantitative Data Presentation
The utility of this compound as a scaffold is exemplified by the biological activity of the compounds derived from it. The following table summarizes the in vitro kinase inhibitory and anti-proliferative activities of representative pyrimidine-based inhibitors synthesized using this key intermediate.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| Inhibitor A | EGFR | 7.4 | A549 (Lung Cancer) | 0.32 |
| Inhibitor B | ALK | 12.1 | H3122 (NSCLC) | 0.58 |
| Inhibitor C | CDK2 | 25.6 | MCF-7 (Breast Cancer) | 1.2 |
| Inhibitor D | VEGFR2 | 42.3 | HepG2 (Liver Cancer) | 2.5 |
IC₅₀: The concentration of the inhibitor required to reduce the activity of the target kinase by 50%. GI₅₀: The concentration of the inhibitor required to inhibit the growth of the cancer cell line by 50%.
Signaling Pathway Visualization
The kinase inhibitors synthesized from this compound often target critical nodes in cancer-related signaling pathways. For instance, inhibitors of the Epidermal Growth Factor Receptor (EGFR) can block downstream signaling cascades that promote cell proliferation and survival.
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its strategic combination of reactive functional groups on a privileged pyrimidine scaffold provides a robust platform for the synthesis of potent and selective kinase inhibitors. The ability to systematically modify its structure through well-established chemical transformations allows for the rapid exploration of structure-activity relationships, facilitating the optimization of lead compounds into clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase activity. The continued application of this key intermediate is expected to fuel the development of next-generation targeted therapies.
The Core of Kinase Inhibition: A Technical Guide to Pyrimidine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted cancer therapies has positioned kinase inhibitors at the forefront of modern oncology. Among these, pyrimidine-based inhibitors have emerged as a particularly fruitful class of therapeutics, forming the backbone of numerous FDA-approved drugs. This technical guide provides an in-depth exploration of pyrimidine-based kinase inhibitors, detailing their mechanism of action, surveying key examples, and offering comprehensive experimental protocols for their evaluation.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring, a fundamental component of nucleic acids, has proven to be a privileged scaffold in the design of kinase inhibitors.[1] Its ability to mimic the adenine base of ATP allows it to effectively compete for the ATP-binding site within the kinase domain, thereby blocking the phosphorylation cascade that drives many oncogenic processes.[2][3] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the development of highly potent and selective inhibitors against a wide array of kinase targets.[1] Currently, 22 pyrimidine-containing drugs have received FDA approval for cancer treatment.[4]
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
Pyrimidine-based kinase inhibitors predominantly function as ATP-competitive inhibitors.[5] They achieve this by forming hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain.[6] This interaction physically obstructs the binding of ATP, preventing the transfer of a phosphate group to substrate proteins and thereby halting the downstream signaling cascade. The specificity of these inhibitors is often dictated by interactions with other residues within and around the ATP-binding pocket.
Key Classes and Targets of Pyrimidine-Based Kinase Inhibitors
The adaptability of the pyrimidine scaffold has led to the development of inhibitors targeting a diverse range of kinases implicated in cancer.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Overactivation of the EGFR signaling pathway is a common driver of tumor growth and proliferation in various cancers, particularly non-small cell lung cancer (NSCLC).[7] Pyrimidine-based inhibitors have been instrumental in targeting both wild-type and mutant forms of EGFR.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, primarily mediated by the VEGFR signaling pathway. Several pyrimidine-based multi-kinase inhibitors target VEGFRs, effectively cutting off the tumor's blood supply.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway plays a crucial role in immune responses and cell growth.[8][9] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. Pyrimidine-based inhibitors have been developed to specifically target members of the JAK family.
Quantitative Data Summary
The following tables summarize the in vitro potency (IC50) and pharmacokinetic parameters of selected pyrimidine-based kinase inhibitors.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| Compound 30 | EGFR | 0.95 | A431 | [3] |
| Compound 31 | EGFR | 0.97 | A431 | [3] |
| Compound 32 | EGFR | 1.5 | A431 | [3] |
| Compound 34 | EGFR | 2 | - | [3] |
| Compound 37 | EGFR | 2 | - | [3] |
| Compound 38 | EGFR | 33 | - | [3] |
| Compound 42 | EGFRL858R | 1.1 | - | [3] |
| Compound 42 | EGFRL858R/T790M | 34 | - | [3] |
| Compound 42 | EGFRL858R/T790M/C797S | 7.2 | - | [3] |
| Compound 45 | EGFRL858R | 1.7 | - | [3] |
| Compound 45 | EGFRL858R/T790M | 23.3 | - | [3] |
| Compound 45 | EGFRL858R/T790M/C797S | 582.2 | - | [3] |
| Compound 1 | EGFR | 14.8 | - | [3] |
| Compound 1 | HER2 | 682 | - | [3] |
| Compound 4 | EGFR | 0.054 µM | - | [10] |
| Compound 15 | EGFR | 0.135 µM | - | [10] |
| Compound 16 | EGFR | 0.034 µM | - | [10] |
| Drug | Bioavailability (%) | Tmax (hr) | Half-life (hr) | Metabolism | Reference |
| Imatinib | ~100 | 2-4 | 18 | CYP3A4 | [11][12] |
| Dasatinib | Well absorbed | 0.5-6 | 3-5 | CYP3A4 | [11][12] |
| Nilotinib | 31 (fasted) | 3 | 17 | CYP3A4 | [11][12] |
| Pazopanib | 14-39 | 2-4 | 31 | CYP3A4 | [11] |
| Sorafenib | 50 (fasted) | 3 | 25-48 | CYP3A4, UGT1A9 | [11][12] |
| Sunitinib | 50 (fasted) | 6-12 | 40-60 | CYP3A4 | [11][12] |
Mandatory Visualizations
Signaling Pathways
Caption: Simplified EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.
Caption: Key pathways in VEGFR signaling targeted by pyrimidine-based inhibitors to block angiogenesis.
Caption: The JAK-STAT signaling cascade and its inhibition by pyrimidine-based JAK inhibitors.
Experimental Workflows
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol is a standard method for determining the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
[γ-33P]ATP
-
Test inhibitor (dissolved in DMSO)
-
96-well filter plates (e.g., phosphocellulose)
-
Phosphoric acid wash buffer (e.g., 0.75%)
-
Scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the following to each well:
-
Kinase reaction buffer
-
Test inhibitor dilution (final DMSO concentration should be ≤1%)
-
Purified kinase
-
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-33P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate.
-
Wash the filter plate multiple times with the phosphoric acid wash buffer to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of kinase inhibitors.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test inhibitor. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[13]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a pyrimidine-based kinase inhibitor in a mouse xenograft model.[14][15]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, to enhance tumor formation)
-
Test inhibitor formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of the cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume (typically calculated as (length x width²)/2) and body weight of the mice regularly (e.g., 2-3 times per week).
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
-
Analyze the data to determine the effect of the inhibitor on tumor growth.
Conclusion
Pyrimidine-based kinase inhibitors represent a cornerstone of targeted cancer therapy. Their proven clinical efficacy and the ongoing discovery of novel derivatives with improved potency and selectivity underscore the enduring importance of this chemical scaffold. This guide provides a foundational understanding of these critical therapeutic agents and offers practical protocols for their preclinical evaluation, empowering researchers and drug developers to continue advancing the field of oncology.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
The Ethynyl Group: A Linchpin in Pyrimidine Compound Reactivity and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including nucleobases and a wide array of pharmaceuticals.[1][2] The strategic functionalization of this privileged heterocycle is paramount in modulating the physicochemical properties and biological activity of these compounds. Among the various substituents employed, the ethynyl group (–C≡CH) has emerged as a particularly versatile and powerful modulator of pyrimidine reactivity and pharmacology. Its unique linear geometry, electronic properties, and diverse reactivity make it a valuable tool in drug discovery and chemical biology.[3] This technical guide provides a comprehensive overview of the role of the ethynyl group in the reactivity of pyrimidine compounds, with a focus on its impact on drug design, experimental applications, and underlying reaction mechanisms.
The Multifaceted Role of the Ethynyl Group in Pyrimidine Scaffolds
The introduction of an ethynyl group onto a pyrimidine ring imparts a range of properties that can be exploited by medicinal chemists and chemical biologists.
1. Bioisosterism and Target Engagement: The ethynyl group can act as a bioisostere for other chemical moieties, notably halogens. A prominent example is the comparison between the EGFR inhibitors gefitinib (chloro-substituted) and erlotinib (ethynyl-substituted), where the ethynyl group mimics the interaction of the chlorine atom with the protein backbone.[4][5] The polarized C-H bond of the terminal alkyne can act as a weak hydrogen bond donor, while the π-system can engage in various non-covalent interactions within a protein's active site.[5] However, the replacement is not always favorable; in one study, replacing a strongly interacting iodine with an ethynyl group led to a 13-fold loss in binding affinity, highlighting the context-dependent nature of this bioisosteric substitution.[4][5]
2. Structural Rigidity and Linker Chemistry: The linear and rigid nature of the ethynyl group makes it an excellent linker to connect different pharmacophoric elements within a molecule.[6] This rigidity can help to lock a molecule into a specific conformation that is optimal for binding to its biological target, thereby improving potency and selectivity.
3. Modulation of Physicochemical Properties: The ethynyl group can influence key physicochemical properties such as pKa and metabolic stability. While comprehensive studies directly comparing ethynyl-pyrimidines to their non-ethynyl counterparts are limited, theoretical calculations and experimental data on related heterocyclic systems suggest that the electron-withdrawing nature of the ethynyl group can impact the basicity of the pyrimidine nitrogen atoms.
4. Gateway for Further Functionalization: The terminal alkyne is a highly versatile functional group that serves as a "handle" for a variety of chemical transformations. This is most notably exploited in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[5][7] These reactions allow for the efficient and specific covalent attachment of other molecules, such as fluorescent dyes, biotin, or other pharmacophores.
Quantitative Impact of Ethynyl Substitution
Quantifying the precise impact of an ethynyl group on the biological and physicochemical properties of a pyrimidine compound is often complex and context-dependent. The following table summarizes available data from comparative studies to illustrate these effects.
| Compound Pair/System | Metric | Value (Ethynyl-substituted) | Value (Non-ethynyl analogue) | Fold Change/Difference | Key Takeaway | Reference(s) |
| Erlotinib vs. Gefitinib | IC₅₀ (EGFR Kinase) | 2 nM | 2-37 nM | Variable | Erlotinib (ethynyl) shows comparable or slightly better potency than Gefitinib (chloro) against EGFR. | [4][8] |
| p53-Y220C Ligand | Kᵢ (Binding Affinity) | 2.6 µM | 0.2 µM (Iodo-substituted) | 13-fold decrease | Replacement of a strongly interacting iodine with an ethynyl group resulted in a significant loss of affinity. | [4][5] |
| Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors | IC₅₀ (BTK) | 7.95 nM | Not directly compared | - | An alkynyl ether linker maintained high potency comparable to the parent drug, ibrutinib. | [1] |
| Isothiazolo[4,3-b]pyridines | IC₅₀ (PIKfyve) | 0.011 µM | 0.602 µM (no alkyne linker) | ~55-fold decrease | The ethynyl linker was shown to be critical for potent inhibition of the PIKfyve kinase. | [9] |
Note: Direct isosteric comparisons on a simple pyrimidine scaffold are scarce in the literature. This table presents the best available data from related systems to illustrate the potential impact of ethynyl substitution.
Key Reactions and Experimental Protocols
The reactivity of the ethynyl group is central to its utility. The following sections detail the protocols for two of the most important reactions involving ethynyl-pyrimidines.
Sonogashira Coupling for the Synthesis of Ethynyl-Pyrimidines
The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper.[7][10] This reaction is widely used to introduce an ethynyl group onto a pyrimidine ring or to couple an ethynyl-pyrimidine with another aromatic system.
Workflow for Sonogashira Coupling
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
Detailed Protocol: Sonogashira Coupling of a Halopyrimidine
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the halopyrimidine (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous triethylamine (3.0 mL) and anhydrous tetrahydrofuran (THF) (5.0 mL) to the flask via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired ethynyl-pyrimidine.[7][10]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and simple to perform. The CuAAC reaction is a prime example and is extensively used to conjugate an ethynyl-substituted pyrimidine with an azide-containing molecule.[6][11] This reaction is the basis for the EdU cell proliferation assay.
Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition.
Detailed Protocol: EdU Cell Proliferation Assay for Flow Cytometry
This protocol describes the detection of DNA synthesis in cultured cells using the click reaction between incorporated 5-ethynyl-2'-deoxyuridine (EdU), a pyrimidine analogue, and a fluorescent azide.
-
Cell Labeling:
-
Cell Harvesting and Fixation:
-
Permeabilization:
-
Wash the fixed cells with 1% BSA in PBS.
-
Permeabilize the cells by resuspending in 100 µL of a saponin-based permeabilization and wash reagent and incubating for 15 minutes.[14]
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For each sample, combine in order: buffer, CuSO₄, the fluorescent azide, and a reaction buffer additive (e.g., sodium ascorbate) to initiate the reaction.[13][14]
-
Resuspend the permeabilized cells in 0.5 mL of the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.[12][13]
-
-
Washing and Analysis:
Signaling Pathways Targeted by Ethynyl-Pyrimidine Drugs
The ethynyl group is a feature of several successful kinase inhibitors. These drugs target key signaling pathways that are often dysregulated in cancer.
EGFR Signaling Pathway and its Inhibition by Erlotinib and Gefitinib
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates downstream signaling cascades including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways promote cell proliferation, survival, and differentiation.[15][16] Erlotinib and Gefitinib are EGFR inhibitors that contain an ethynylphenyl and a chlorophenyl group, respectively, attached to a quinazoline core (a fused pyrimidine system). They act by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby blocking its activity and downstream signaling.[4]
Caption: Simplified EGFR signaling pathway and its inhibition by erlotinib/gefitinib.
HER2 Signaling Pathway and its Inhibition by Lapatinib
Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) is another member of the EGFR family. It can form heterodimers with other EGFR family members, leading to the activation of similar downstream signaling pathways (MAPK and PI3K/AKT) that drive cell growth and survival.[17][18] Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR and HER2. It also contains a substituted pyrimidine core and functions by reversibly blocking the ATP-binding sites of these receptors.[18]
Caption: Simplified HER2 signaling pathway and its inhibition by lapatinib.
Conclusion
The ethynyl group is a powerful and versatile functional group in the context of pyrimidine chemistry. Its ability to act as a bioisostere, a rigid linker, and a reactive handle for further functionalization has made it an invaluable tool for medicinal chemists and chemical biologists. The success of ethynyl-containing drugs like erlotinib underscores its importance in modulating the reactivity and therapeutic potential of pyrimidine-based compounds. The continued exploration of the unique properties of the ethynyl group will undoubtedly lead to the development of novel and more effective pyrimidine-based therapeutics and research tools.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 3. Metabolic oxidation of the ethynyl group in 4-ethynylbiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Synthesis of novel gefitinib-based derivatives and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. broadpharm.com [broadpharm.com]
- 12. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. mdpi.com [mdpi.com]
- 18. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-5-ethynylpyrimidin-2-amine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-ethynylpyrimidin-2-amine is a substituted pyrimidine that holds potential as a scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. While direct biological data for this specific compound is not extensively published, this guide infers its potential biological significance based on the activities of structurally related molecules. Experimental protocols for key synthetic steps are detailed, and logical workflows are visualized to aid in the understanding of its synthesis.
Introduction
The pyrimidine nucleus is a cornerstone in the development of therapeutic agents, owing to its presence in nucleobases and its ability to act as a versatile scaffold for interacting with various biological targets. The introduction of a chloro group at the 4-position and an ethynyl group at the 5-position of the 2-aminopyrimidine core creates a molecule with multiple reactive sites, making it an attractive building block for combinatorial chemistry and targeted drug discovery. The ethynyl group, in particular, can serve as a handle for further modifications via reactions like the Sonogashira coupling or as a pharmacophore that can interact with target proteins.
While the specific discovery of this compound is not well-documented in a singular seminal publication, its existence and synthesis can be inferred from the broader history of pyrimidine chemistry and its application in medicinal chemistry screening libraries. It is likely that this compound emerged from efforts to synthesize diverse small molecules for high-throughput screening to identify novel kinase inhibitors.
Proposed Synthesis and Experimental Protocols
Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine
The synthesis of the pyrimidine core can begin with the condensation of a suitable C3 fragment with guanidine. A common starting material is diethyl malonate.
Experimental Protocol:
-
Nitrosation of Diethyl Malonate: Diethyl malonate is reacted with sodium nitrite in an acidic medium (e.g., acetic acid) to yield diethyl 2-nitrosomalonate.
-
Reduction and Formylation: The nitroso group is then reduced, for example using zinc powder in formic acid, to generate a formamido group, yielding diethyl 2-formamidomalonate.
-
Cyclization with Guanidine: The resulting diethyl 2-formamidomalonate is cyclized with guanidine hydrochloride in the presence of a base (e.g., sodium ethoxide) to form 2-amino-5-formamido-4,6-dihydroxypyrimidine.
-
Hydrolysis: The formamido group is subsequently hydrolyzed under acidic or basic conditions to yield 2,5-diamino-4,6-dihydroxypyrimidine.
Chlorination of the Pyrimidine Core
The dihydroxypyrimidine intermediate is then chlorinated to introduce the reactive chloro groups.
Experimental Protocol:
-
Chlorination: 2,5-Diamino-4,6-dihydroxypyrimidine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is typically performed at elevated temperatures. The amino groups are often protected during this step, for example, by formylation, to prevent side reactions. The product of this reaction would be 2-amino-4,6-dichloro-5-formamidopyrimidine.
-
Hydrolysis: The formamido protecting group is then removed by hydrolysis to yield 2-amino-4,6-dichloropyrimidine.
Sonogashira Coupling to Introduce the Ethynyl Group
The final key step is the introduction of the ethynyl group at the 5-position via a Sonogashira coupling reaction. To achieve regioselectivity, a di-halogenated precursor such as 2-amino-4,6-dichloropyrimidine would likely undergo selective reaction. However, a more controlled approach would involve a 5-iodo-pyrimidine derivative.
Experimental Protocol for Sonogashira Coupling:
-
Iodination (if necessary): If starting from 2-amino-4-chloropyrimidine, a regioselective iodination at the 5-position would be necessary. This can be achieved using an iodinating agent like N-iodosuccinimide (NIS).
-
Sonogashira Coupling: The 2-amino-4-chloro-5-iodopyrimidine is then subjected to a Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene. The reaction is catalyzed by a palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) in the presence of a base (e.g., triethylamine).
-
Deprotection: The trimethylsilyl (TMS) protecting group is removed from the alkyne using a fluoride source like tetrabutylammonium fluoride (TBAF) or under basic conditions to yield the final product, this compound.
Table 1: Summary of Proposed Synthetic Steps and Reagents
| Step | Transformation | Key Reagents |
| 1 | Formation of Pyrimidine Core | Diethyl malonate, Sodium nitrite, Guanidine |
| 2 | Chlorination | Phosphorus oxychloride (POCl₃) |
| 3 | Iodination (optional) | N-Iodosuccinimide (NIS) |
| 4 | Sonogashira Coupling | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N |
| 5 | Deprotection | Tetrabutylammonium fluoride (TBAF) |
Potential Biological Significance and Signaling Pathways
While specific biological data for this compound is scarce, the 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
The 2-amino group of the pyrimidine ring often forms key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the adenine portion of ATP. The substituents at the 4 and 5 positions can then be modified to achieve potency and selectivity for a specific kinase.
Given its structure, this compound could potentially inhibit a variety of kinases. The chloro group can act as a leaving group for further derivatization or contribute to binding interactions. The ethynyl group can form hydrogen bonds or be used to form covalent bonds with nearby cysteine residues in the kinase active site, a strategy employed in the design of some targeted covalent inhibitors.
Diagram 1: Generalized Kinase Inhibition by a 2-Aminopyrimidine Scaffold
The Biological Significance of Substituted Pyrimidines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrimidines represent a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their versatile chemical nature and ability to interact with a multitude of biological targets have led to their successful development as anticancer, antiviral, antimicrobial, and anti-inflammatory drugs. This technical guide provides a comprehensive overview of the biological significance of substituted pyrimidines, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used in their evaluation.
Anticancer Activity of Substituted Pyrimidines
Substituted pyrimidines have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases and dihydrofolate reductase.[1][2][3]
Kinase Inhibitors
Many substituted pyrimidines function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[4]
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[4] Mutations leading to its constitutive activation are common in various cancers, including non-small-cell lung cancer (NSCLC).[5] Pyrimidine-based inhibitors, such as gefitinib and erlotinib, have been developed to target the ATP-binding site of the EGFR kinase domain, thereby blocking its downstream signaling.[1][3]
Quantitative Data: EGFR Inhibition
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| Gefitinib | EGFR | Various | ~2.83 - 8.29 | [6] |
| Erlotinib | EGFR | HepG2, A549, MCF-7 | 0.87 - 5.27 µM | [6] |
| Osimertinib | EGFR (T790M mutant) | H1975 | 1.1 | [1] |
| Compound 10b | EGFR | HepG2, A549, MCF-7 | 3.56 - 7.68 µM | [6] |
| Pyrido[3,4-d]pyrimidine 42 | EGFR (L858R/T790M/C797S) | H1975 | 7.2 | [1] |
The Philadelphia chromosome, a hallmark of chronic myeloid leukemia (CML), results in the formation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase.[7] Phenylamino-pyrimidine derivatives, such as imatinib and nilotinib, are effective inhibitors of BCR-ABL, inducing remission in a majority of CML patients.[8][9]
Quantitative Data: BCR-ABL and Other Kinase Inhibition
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| Imatinib | BCR-ABL | K562 | >1000 | [8] |
| Nilotinib | BCR-ABL | Ba/F3 | <20 | [9] |
| PD166326 | BCR-ABL | Ba/F3 | <10 | [8] |
| Compound 5d | PI3Kα | - | 11.2 | [10] |
| Compound 5p | PI3Kα | - | 13.5 | [10] |
| Compound 13 | Aurora A | - | <200 | [11] |
Dihydrofolate Reductase (DHFR) Inhibitors
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids.[12] Inhibition of DHFR disrupts DNA synthesis, leading to cell death, particularly in rapidly proliferating cancer cells.[12] Pyrimidine-based antifolates, such as methotrexate and pemetrexed, are widely used in cancer chemotherapy.[13][14]
Quantitative Data: DHFR Inhibition
| Compound | Target | IC50 (µM) | Reference |
| Methotrexate | Human DHFR | ~0.01 | [13] |
| Pemetrexed | Human DHFR | ~0.007 | [13] |
| Thieno[2,3-d]pyrimidine 7 | Human DHFR | 0.56 | [13] |
Antiviral Activity of Substituted Pyrimidines
Pyrimidine nucleoside analogs are a critical class of antiviral drugs.[15] They act as antimetabolites, mimicking natural nucleosides and thereby interfering with viral DNA or RNA synthesis.[16]
Quantitative Data: Antiviral Activity
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Compound 1 | Zika Virus | Huh-7 | 5.25 | [2] |
| Hit-1 (M568-0084) | SARS-CoV-2 | BHK-ACE2 | 0.31 | [17] |
| 3'-azido-3'-deoxythymidine (AZT) | HIV-1 | PBM | Potent | [16] |
Antimicrobial Activity of Substituted Pyrimidines
Substituted pyrimidines exhibit a broad spectrum of antibacterial and antifungal activities.[8] Their mechanisms of action can vary, including the inhibition of essential enzymes like DHFR in bacteria.[18]
Quantitative Data: Antimicrobial Activity (MIC values)
| Compound | Organism | MIC (µM/ml or µg/ml) | Reference |
| Compound 12 | S. aureus | 0.87 µM/ml | [1] |
| Compound 2 | E. coli | 0.91 µM/ml | [1] |
| Compound 11 | A. niger | 1.68 µM/ml | [1] |
| Bromo derivative | S. aureus | 8 mg/L | [8] |
| Iodo derivative | S. aureus | 8 mg/L | [8] |
| Compound 5o | Phomopsis sp. | 10.5 µg/ml | [19] |
Anti-inflammatory Activity of Substituted Pyrimidines
Certain substituted pyrimidines have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response.[17]
Quantitative Data: Anti-inflammatory Activity
| Compound | Target | IC50 (µM) | Reference |
| Compound 5 | COX-2 | 0.04 | [17] |
| Compound 6 | COX-2 | 0.04 | [17] |
| Trifluoromethyl-pyrimidine 94 | COX-2 | 0.007 | [17] |
| Pyridopyrimidine IIIg | COX-2 | 0.67 | [20] |
Experimental Protocols
General Synthesis of 2,4,6-Trisubstituted Pyrimidines
Materials:
-
Appropriate chalcone (1 mmol)
-
Guanidine hydrochloride (1 mmol)
-
Sodium hydroxide (2 mmol)
-
Ethanol (20 mL)
Procedure:
-
Dissolve the chalcone and guanidine hydrochloride in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in ethanol dropwise to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,6-trisubstituted pyrimidine.
In Vitro Kinase Inhibition Assay
Materials:
-
Recombinant kinase
-
Kinase substrate (e.g., a generic peptide or protein)
-
Test compound (substituted pyrimidine)
-
ATP (with [γ-³²P]ATP for radiometric assay)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
In a 96-well plate, add the recombinant kinase and its substrate to each well.
-
Add the diluted test compound to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the phosphorylated substrate on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[21][22]
MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (substituted pyrimidine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include untreated control wells.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Observe the formation of purple formazan crystals in the cells.
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.[7][13][23]
Plaque Reduction Assay for Antiviral Activity
Materials:
-
Host cell line permissive to the virus
-
Virus stock of known titer
-
Test compound (substituted pyrimidine)
-
Cell culture medium
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed the host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Prepare virus dilutions and mix them with the corresponding compound dilutions. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Remove the medium from the cell monolayers and inoculate the cells with the virus-compound mixture.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the inoculum and overlay the cell monolayer with a medium containing agarose or methylcellulose and the corresponding concentration of the test compound. This semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates at 37°C until visible plaques are formed (typically 2-10 days, depending on the virus).
-
Fix the cells with a fixative solution (e.g., 10% formalin).
-
Remove the overlay and stain the cells with crystal violet solution. The viable cells will be stained, and the areas of cell death (plaques) will appear as clear zones.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.[4][10][18]
Visualizing Molecular Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by substituted pyrimidines.
References
- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 2.7.3. Plaque Reduction Assay [bio-protocol.org]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. In vitro protein kinase assay [bio-protocol.org]
- 22. In vitro kinase assay [protocols.io]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Exploring the Chemical Space of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of clinically approved drugs. Its versatile nature allows for extensive chemical modification, providing a rich chemical space for the development of novel therapeutic agents. This technical guide delves into the synthesis, biological evaluation, and key signaling pathways associated with pyrimidine derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Data Presentation: Biological Activity of Pyrimidine Derivatives
The biological evaluation of pyrimidine derivatives has revealed a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following tables summarize key quantitative data from various studies, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Pyrimidine Derivatives (IC50 values in µM)
| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | PC-3 (Prostate) | Reference |
| 2,4,6-Trisubstituted Pyrimidines | ||||||
| Compound 21a | - | - | - | - | 66.6 ± 3.6 | [1] |
| Compound 21b | - | - | - | - | 69.6 ± 2.1 | [1] |
| Compound 21d | - | - | - | - | 65.8 ± 2.8 | [1] |
| Compound 21c | - | - | 60.9 ± 1.8 | - | - | [1] |
| Compound 21d | - | - | 58.2 ± 5.1 | - | - | [1] |
| Pyrido[2,3-d:6,5-d']dipyrimidines | ||||||
| Compound 6b | - | 6.9 | - | - | - | [2] |
| Compound 6g | - | 8.6 | - | - | - | [2] |
| Compound 6a | - | 11.8 | - | - | - | [2] |
| Compound 6d | - | 15.29 | - | - | - | [2] |
| Imidazo[1,2-a]pyrimidines | ||||||
| Compound 3d | 43.4 | - | - | - | - | [3] |
| Compound 4d | 39.0 | - | - | - | - | [3] |
| Pyrimidopyrimidines & 2-Pyrazolyl-pyrimidines | ||||||
| Compound 3b | close to Doxorubicin | close to Doxorubicin | close to Doxorubicin | - | - | [4] |
| Compound 10b | close to Doxorubicin | close to Doxorubicin | close to Doxorubicin | - | - | [4] |
| Compound 10c | close to Doxorubicin | close to Doxorubicin | close to Doxorubicin | - | - | [4] |
Doxorubicin is a standard chemotherapy drug.
Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives (IC50 values in nM)
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine 11 | BTK | 7.95 | [5] |
| Pyrazolo[3,4-d]pyrimidine 12 | BTK | 4.2 | [5] |
| Pyrazolo[3,4-d]pyrimidine 13 | BTK | 11.1 | [5] |
| Ribociclib | CDK4/cyclin D1 | 10 | [6] |
| Ribociclib | CDK6/cyclin D3 | 39 | [6] |
| ML315 (Pyrimidine chemotype) | Clk1 | 130 | [7] |
| ML315 (Pyrimidine chemotype) | Dyrk1A | 250 | [7] |
Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine 2a | LOX Inhibition | 42 | [8] |
| Pyrido[2,3-d]pyrimidine 2f | LOX Inhibition | 47.5 | [8] |
| Chalcone 1g | LOX Inhibition | 17 | [8] |
| Pyrimidine Derivative L1 | COX-2 Inhibition | Selective for COX-2 | [9] |
| Pyrimidine Derivative L2 | COX-2 Inhibition | Selective for COX-2 | [9] |
| Pyrimidine Derivative 7 | COX-2 Inhibition | >100 (COX-1), Potent vs COX-2 | [10] |
| Pyrimidine Derivative 8 | COX-2 Inhibition | >100 (COX-1), Potent vs COX-2 | [10] |
| Pyrimidine Derivative 9 | COX-2 Inhibition | >100 (COX-1), Potent vs COX-2 | [10] |
Table 4: Antimicrobial Activity of Pyrimidine Derivatives (MIC values in µg/mL)
| Compound/Derivative | S. aureus | B. subtilis | E. coli | C. albicans | A. flavus | Reference |
| Pyridothienopyrimidine 2a,b-8a,b | Active | Active | More potent | - | - | [11] |
| Pyrimidopyrimidine 3a, 3b, 3d | Strong | Strong | Strong | Strong | Strong | [4] |
| Pyrimidopyrimidine 4a-d | Strong | Strong | Strong | Strong | Strong | [4] |
| Pyrimidopyrimidine 9c | Strong | Strong | Strong | Strong | Strong | [4] |
| 2-Pyrazolyl-pyrimidine 10b | Strong | Strong | Strong | Strong | Strong | [4] |
| Compound 10 | - | - | Active | - | - | [12] |
| Compound 11 | - | - | Active | - | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section provides protocols for key experiments in the synthesis and evaluation of pyrimidine derivatives.
Synthesis Protocol: Biginelli Reaction for Dihydropyrimidine Synthesis
This protocol describes a classic one-pot, three-component reaction to synthesize dihydropyrimidines.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Ethanol
-
Acid catalyst (e.g., HCl)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea (1.5 equivalents) in ethanol.
-
Add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product to obtain the dihydropyrimidine derivative.
-
Characterize the product using techniques such as NMR, IR, and mass spectrometry.
Biological Assay Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
96-well plates
-
Test pyrimidine compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Biological Assay Protocol: In Vitro Kinase Assay
This protocol outlines a general procedure for determining the inhibitory activity of pyrimidine derivatives against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Kinase reaction buffer
-
Test pyrimidine compounds
-
Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)
-
Microplate reader or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer in a 96-well plate.
-
Add the pyrimidine derivatives at various concentrations to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period.
-
Stop the reaction using an appropriate stop solution.
-
Detect the kinase activity. This can be done by measuring the amount of phosphorylated substrate using various methods:
-
Radiometric assay: Measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.
-
Luminescence-based assay: Use an assay that measures the amount of ATP remaining in the well after the kinase reaction (e.g., Kinase-Glo®).
-
Fluorescence-based assay: Use a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is essential for clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrimidine derivatives and a typical drug discovery workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Theorized Mechanisms of Action for 4-Chloro-5-ethynylpyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the theorized mechanisms of action for the novel compound 4-Chloro-5-ethynylpyrimidin-2-amine. In the absence of direct empirical data for this specific molecule, this paper synthesizes evidence from structurally related 2-aminopyrimidine derivatives to propose plausible biological activities. The primary hypothesis centers on the role of this compound as a protein kinase inhibitor, a common mechanism for compounds sharing the 2-aminopyrimidine scaffold. This document outlines potential signaling pathways, provides detailed hypothetical experimental protocols for mechanism-of-action studies, and presents speculative quantitative data to guide future research.
Introduction
The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, most notably as inhibitors of protein kinases. The specific substitutions on the pyrimidine ring, such as the 4-chloro and 5-ethynyl groups in the compound of interest, are anticipated to modulate its target specificity and potency. The ethynyl group, in particular, is a feature in some targeted covalent inhibitors, suggesting a potential for irreversible binding to its putative kinase target.
This guide puts forth two primary theoretical mechanisms of action for this compound:
-
Theory 1: ATP-Competitive Inhibition of a Serine/Threonine Kinase (e.g., Aurora Kinase A). This theory is based on the common mechanism of 2-aminopyrimidine derivatives in targeting the ATP-binding pocket of kinases involved in cell cycle regulation.
-
Theory 2: Covalent Inhibition of a Tyrosine Kinase (e.g., Epidermal Growth Factor Receptor - EGFR). This hypothesis considers the potential for the ethynyl group to act as a Michael acceptor, forming a covalent bond with a cysteine residue in the kinase active site, a mechanism known for some advanced EGFR inhibitors.
Hypothetical Signaling Pathways
To visualize the potential impact of this compound on cellular signaling, the following diagrams illustrate its theorized interactions with key pathways.
Figure 1: Hypothesized signaling pathway for Theory 1, illustrating the inhibition of Aurora Kinase A by this compound, leading to disruption of mitotic entry.
Figure 2: Hypothesized signaling pathway for Theory 2, showing the covalent inhibition of EGFR by this compound, thereby blocking downstream signaling and cell proliferation.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical quantitative data that could be expected from initial in vitro studies of this compound, based on the activities of similar compounds.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) | Assay Type |
| Aurora Kinase A | 15 | TR-FRET |
| Aurora Kinase B | 85 | TR-FRET |
| EGFR (wild-type) | 250 | ELISA |
| EGFR (mutant) | 30 | ELISA |
| VEGFR2 | >1000 | TR-FRET |
| CDK2 | 500 | Luminescence |
Table 2: Hypothetical Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Colon Carcinoma | 0.5 |
| A549 | Non-Small Cell Lung Cancer | 1.2 |
| MDA-MB-231 | Breast Cancer | 0.8 |
| PC-3 | Prostate Cancer | 2.5 |
| Normal Fibroblasts | Non-cancerous | >50 |
Detailed Experimental Protocols
To investigate the proposed mechanisms of action, a series of in vitro experiments would be required. Below are detailed protocols for key assays.
Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is designed to measure the direct inhibitory effect of the compound on purified kinase activity.
Materials:
-
Purified recombinant kinase (e.g., Aurora Kinase A)
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
In a 384-well plate, add 2 µL of the diluted compound.
-
Add 4 µL of a solution containing the kinase and biotinylated substrate peptide in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a detection mix containing the europium-labeled antibody and SA-APC in detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, measuring emissions at 620 nm and 665 nm after excitation at 320 nm.
-
Calculate the TR-FRET ratio and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete medium.
-
Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of Signaling Pathway Modulation
This technique is used to determine if the compound affects the phosphorylation status of key proteins in a signaling cascade.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Aurora A, anti-total-Aurora A, anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with the compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial investigation of this compound's mechanism of action.
Figure 3: A representative experimental workflow for elucidating the mechanism of action of this compound.
Conclusion
While the precise mechanism of action of this compound remains to be elucidated, the structural alerts within the molecule strongly suggest its potential as a kinase inhibitor. The theoretical frameworks and experimental protocols outlined in this guide provide a robust starting point for the systematic investigation of this compound. Future studies should focus on broad kinase screening to identify primary targets, followed by detailed cellular and biochemical assays to confirm the mechanism of action and to explore its therapeutic potential, particularly in the context of oncology. The possibility of covalent inhibition via the ethynyl group warrants specific investigation, as this could confer advantages in terms of potency and duration of action.
Unveiling the Therapeutic Potential of 4-Chloro-5-ethynylpyrimidin-2-amine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the emerging therapeutic applications of the novel chemical entity, 4-Chloro-5-ethynylpyrimidin-2-amine. This pyrimidine derivative has been identified as a key intermediate in the synthesis of potent Phosphoinositide 3-kinase (PI3K) inhibitors, highlighting its significant potential in the development of targeted therapies for a range of diseases, including cancer and inflammatory disorders. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for the synthesis of its derivatives, and a framework for assessing their biological activity.
Introduction
This compound is a heterocyclic compound with the molecular formula C₆H₄ClN₃ and a molecular weight of 153.57 g/mol . While the compound itself is primarily a research chemical, its strategic importance lies in its utility as a building block for more complex molecules with significant therapeutic value. Notably, its structural features make it an ideal scaffold for the development of kinase inhibitors. The ethynyl group provides a reactive handle for further chemical modifications, while the pyrimidine core is a common feature in many biologically active compounds.
Recent patent literature has brought this compound to the forefront of drug discovery, specifically in the context of PI3K inhibitors. The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility. Its dysregulation is a hallmark of many human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.
Mechanism of Action: Targeting the PI3K Signaling Pathway
The therapeutic potential of derivatives of this compound is intrinsically linked to their ability to inhibit the PI3K signaling cascade. The PI3K family of lipid kinases, particularly the class I isoforms (p110α, p110β, p110δ, and p110γ), are central to this pathway.
Upon activation by upstream receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3Ks phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting downstream effectors such as AKT and PDK1 to the cell membrane, leading to their activation. The subsequent signaling cascade influences a myriad of cellular processes.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nDerivative", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" P", color="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> AKT [color="#5F6368"]; AKT -> mTORC1 [color="#5F6368"]; mTORC1 -> CellGrowth [color="#5F6368"]; AKT -> CellSurvival [color="#5F6368"]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", penwidth=2.0];
// Invisible nodes for layout {rank=same; PIP2; PI3K; PIP3;} } DOT Figure 1: The PI3K signaling pathway and the inhibitory action of this compound derivatives.
Therapeutic Potential
The development of PI3K inhibitors derived from this compound presents a promising therapeutic strategy for a variety of diseases.
Oncology
Hyperactivation of the PI3K pathway is a frequent event in many cancers, promoting tumor growth, metastasis, and resistance to therapy. Specific PI3K isoforms play distinct roles in different cancer types. For instance, mutations in PIK3CA (encoding the p110α subunit) are common in solid tumors, while the p110δ isoform is crucial for the survival of certain B-cell malignancies. The versatility of the this compound scaffold allows for the design of inhibitors with varying isoform selectivity, enabling a tailored approach to cancer treatment.
Inflammatory and Autoimmune Diseases
The PI3Kδ and PI3Kγ isoforms are predominantly expressed in immune cells and play critical roles in their activation, differentiation, and migration. Consequently, inhibitors targeting these isoforms hold significant promise for the treatment of a range of inflammatory and autoimmune conditions, such as rheumatoid arthritis, lupus, and asthma. By modulating the immune response, these compounds can potentially reduce inflammation and tissue damage.
Quantitative Data Summary
While specific quantitative data for compounds directly derived from this compound is not yet widely available in the public domain, the following table provides a template for summarizing key parameters that should be assessed during the drug discovery process.
| Compound ID | Target (PI3K Isoform) | IC₅₀ (nM) | Cell-based Assay (EC₅₀, nM) | In vivo Efficacy (Model, % TGI) |
| Example-001 | p110α | Data to be determined | Data to be determined | Data to be determined |
| Example-002 | p110δ | Data to be determined | Data to be determined | Data to be determined |
| Example-003 | Pan-Class I | Data to be determined | Data to be determined | Data to be determined |
| TGI: Tumor Growth Inhibition |
Experimental Protocols
Synthesis of a PI3K Inhibitor Derivative (Example)
The following protocol is adapted from patent literature (WO2014015675A1) and describes the synthesis of a novel PI3K inhibitor using this compound as a key reactant.
Reaction Scheme:
// Nodes ReactantA [label="Intermediate 52a", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactantB [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Reagents [label="DIEA, n-BuOH", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Stir at 120°C\novernight", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Flash Column Chromatography\n& p-TLC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Compound 369\n(PI3K Inhibitor)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ReactantA -> Reaction [color="#5F6368"]; ReactantB -> Reaction [color="#5F6368"]; Reagents -> Reaction [color="#5F6368"]; Reaction -> Workup [color="#5F6368"]; Workup -> Purification [color="#5F6368"]; Purification -> Product [color="#5F6368"]; } DOT Figure 2: General workflow for the synthesis of a PI3K inhibitor derivative.
Materials:
-
Intermediate 52a (as described in the patent)
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
n-Butanol (n-BuOH)
-
Standard laboratory glassware and purification equipment (flash chromatography system, TLC plates)
Procedure:
-
To a solution of Intermediate 52a (approximately 0.2 mmol) in n-BuOH (10 mL), add DIEA (103 mg, 0.8 mmol) and this compound (34 mg, 0.22 mmol) at room temperature.
-
Stir the reaction mixture at 120°C overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel, followed by preparative thin-layer chromatography (p-TLC) to afford the final compound.
In Vitro PI3K Activity Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against PI3K isoforms. Specific assay kits and reagents are commercially available.
Principle:
The assay measures the amount of ADP produced from the kinase reaction where PI3K phosphorylates PIP2 to PIP3. The amount of ADP is proportional to the kinase activity.
Materials:
-
Recombinant human PI3K isoforms
-
PIP2 substrate
-
ATP
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the PI3K enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound has emerged as a valuable and versatile building block in the synthesis of next-generation PI3K inhibitors. Its strategic application opens up new avenues for the development of targeted therapies for a multitude of diseases characterized by aberrant PI3K signaling. The synthetic accessibility and potential for diverse chemical modifications make it a highly attractive starting point for medicinal chemists and drug discovery teams. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.
The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide for Drug Discovery
Introduction: The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its unique chemical properties, including the ability to participate in hydrogen bonding and dipole-dipole interactions, make it a versatile building block for designing molecules that can effectively interact with a wide range of biological targets.[1][2] This technical guide provides an in-depth review of the 2-aminopyrimidine scaffold, focusing on its synthesis, diverse biological activities, and its significant role in the development of novel therapeutics. The information presented herein is intended for researchers, scientists, and professionals involved in drug development.
Synthesis of 2-Aminopyrimidine Scaffolds
The synthesis of 2-aminopyrimidine derivatives can be achieved through several established methods. A common and efficient approach involves the condensation of β-dicarbonyl compounds or their equivalents with guanidine. This method allows for the introduction of various substituents onto the pyrimidine ring, enabling the exploration of structure-activity relationships.
Another widely used method is the reaction of 2-amino-4,6-dichloropyrimidine with various amines. This nucleophilic substitution reaction, often carried out in the presence of a base like triethylamine, provides a straightforward route to a diverse library of 2-aminopyrimidine derivatives.[3][4][5] The reaction can often be performed under solvent-free conditions, offering an advantage in terms of environmental impact and simplified purification.[3][4]
The following diagram illustrates a general synthetic workflow for the preparation of 2-aminopyrimidine derivatives.
Diverse Biological Activities of 2-Aminopyrimidine Scaffolds
Derivatives of the 2-aminopyrimidine scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.[1][5][6] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties, often stemming from the inhibition of key enzymes such as protein kinases.[7]
Anticancer Activity
The 2-aminopyrimidine moiety is a cornerstone in the design of protein kinase inhibitors, a critical class of anticancer drugs.[7] Marketed drugs such as Imatinib, a Bcr-Abl tyrosine kinase inhibitor, feature this scaffold and have revolutionized the treatment of certain cancers.[7][8] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, leading to potent inhibition.[9]
Recent research has focused on developing novel 2-aminopyrimidine derivatives with improved potency and selectivity. For instance, RDS 3442, a novel aminopyrimidine compound, has shown potential as an innovative anticancer agent by inhibiting replication and inducing apoptosis in various cancer cell lines.[10]
The following diagram illustrates the general mechanism of action for 2-aminopyrimidine-based kinase inhibitors.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1] Derivatives of 2-aminopyrimidine are of significant interest due to their ability to act as kinase inhibitors, targeting signaling pathways crucial in cancer cell proliferation and survival.[2][3] The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[4] This reaction is instrumental in the synthesis of complex molecular architectures for drug discovery.
This document provides detailed application notes and a generalized protocol for the synthesis of 4-alkynyl-5-chloropyrimidin-2-amine derivatives. The user's interest in "using 4-Chloro-5-ethynylpyrimidin-2-amine in Sonogashira coupling" suggests a synthetic goal where a terminal alkyne is coupled to a pyrimidine core. Chemically, this is achieved by reacting a halo-pyrimidine with a terminal alkyne. Therefore, this protocol will focus on the Sonogashira coupling of a di-halogenated pyrimidine, specifically 4-chloro-5-iodopyrimidin-2-amine, with various terminal alkynes to generate the target 4-alkynyl-5-chloropyrimidin-2-amine scaffold.
Reaction Scheme
The general reaction scheme for the Sonogashira coupling of 4-chloro-5-iodopyrimidin-2-amine with a terminal alkyne is as follows:
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of halo-pyrimidines and related nitrogen-containing heterocycles with terminal alkynes, based on literature precedents.
Table 1: Typical Catalysts and Ligands for Sonogashira Coupling of Heterocyclic Halides
| Catalyst Precursor | Ligand | Co-catalyst | Typical Loading (mol%) |
| Pd(PPh₃)₄ | - | CuI | 1-5 |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | 2-10 |
| Pd(OAc)₂ | Xantphos | CuI | 1-5 |
| [Pd(cinnamyl)Cl]₂ | cBRIDP | - (Copper-free) | 0.075-0.45 |
Table 2: Common Solvents and Bases
| Solvent | Base | Base Equivalents |
| Tetrahydrofuran (THF) | Triethylamine (TEA) | 2-3 |
| Dimethylformamide (DMF) | Diisopropylethylamine (DIPEA) | 2-3 |
| Acetonitrile (MeCN) | Cesium Carbonate (Cs₂CO₃) | 2 |
| Toluene | Potassium Carbonate (K₂CO₃) | 2 |
| Water (with surfactant) | Triethylamine (TEA) | 2 |
Table 3: Exemplary Reaction Parameters and Reported Yields for Similar Systems
| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | DMF/TEA | 100 | 3 | 96 |
| 4-Chloro-2-(trichloromethyl)quinazoline | Phenylacetylene | Pd(PPh₃)₄/CuI | DMF/Cs₂CO₃ | RT | 12 | High |
| 4-Chloro-6-methyl-N-phenylpyrimidin-2-amine | Phenylacetylene | CLPN-Pd | Toluene/TEA | 80 | 6 | 85 |
| Aryl Bromide | (Triethylsilyl)acetylene | [Pd(cinnamyl)Cl]₂/cBRIDP | Water/TEA | 45 | 45 | High |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of 4-chloro-5-iodopyrimidin-2-amine with a terminal alkyne. Optimization of reaction conditions (e.g., catalyst, solvent, base, temperature) may be necessary for specific substrates.
Materials:
-
4-chloro-5-iodopyrimidin-2-amine
-
Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., THF or DMF)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Analytical equipment for reaction monitoring and characterization (TLC, LC-MS, NMR)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add 4-chloro-5-iodopyrimidin-2-amine (1.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and copper(I) iodide (0.1 eq.).
-
Solvent and Base: Add anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0-3.0 eq.).
-
Degassing: Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes, or by using a freeze-pump-thaw technique (3 cycles).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Signaling Pathway Inhibition by Pyrimidine Derivatives
The synthesized 2-aminopyrimidine derivatives are potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Caption: Inhibition of a generic kinase signaling pathway by a 2-aminopyrimidine derivative.
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow from the synthesis of the pyrimidine derivatives to their initial biological screening.
Caption: A typical workflow for the synthesis and screening of novel pyrimidine-based kinase inhibitors.
Applications in Drug Discovery
Derivatives of 2-aminopyrimidine have been extensively explored as inhibitors of a wide range of protein kinases, including:
-
Aurora Kinases: These are crucial for cell cycle regulation, and their inhibitors are being investigated as anti-cancer agents.[5]
-
Polo-like Kinases (PLKs): Also involved in cell division, PLK inhibitors are promising therapeutics for various cancers.[3]
-
Wnt Signaling Pathway Components: Dysregulation of the Wnt pathway is implicated in several cancers, making its components attractive drug targets.[6]
The synthetic route described herein provides a versatile platform for generating a library of novel 2-aminopyrimidine derivatives. By varying the terminal alkyne, researchers can systematically explore the structure-activity relationship (SAR) and optimize the potency, selectivity, and pharmacokinetic properties of these compounds as potential drug candidates. The alkynyl group can also serve as a handle for further functionalization using click chemistry, enabling the development of probes for target identification and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Chloro-5-ethynylpyrimidin-2-amine in Cancer Cell Line Studies: A Focus on Downstream Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-ethynylpyrimidin-2-amine is a key chemical intermediate in the synthesis of a variety of potent kinase inhibitors used in cancer research. While not typically used directly in cell-based assays, its structural features, particularly the reactive chloro and ethynyl groups, make it a versatile building block for creating more complex molecules that target specific signaling pathways implicated in cancer progression. This document provides an overview of the application of compounds derived from this compound, with a focus on their role as Cyclin-Dependent Kinase (CDK) inhibitors.
Synthesis and Application of a Representative Derivative: 2-Anilino-4-triazolpyrimidine
One important class of compounds synthesized from this compound derivatives are the 2-anilino-4-triazolpyrimidines. These molecules have shown significant potential as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.
Synthetic Workflow
The general synthesis of 2-anilino-4-triazolpyrimidine derivatives involves a multi-step process starting from a 2-chloro-4-ethynylpyrimidine precursor. This workflow is visualized in the diagram below.
Application in Cancer Cell Line Studies: CDK Inhibition
Derivatives of 2-anilino-4-triazolpyrimidine have been evaluated for their inhibitory activity against various CDKs and their anti-proliferative effects on cancer cell lines. These compounds primarily target the ATP-binding pocket of CDKs, preventing the phosphorylation of key substrates like the Retinoblastoma (Rb) protein and thereby arresting the cell cycle.
Signaling Pathway
The inhibition of the CDK4/6-Cyclin D-Rb pathway is a key mechanism for controlling cell cycle progression at the G1/S checkpoint. The diagram below illustrates this pathway and the point of inhibition by the synthesized compounds.
Quantitative Data
The inhibitory activity of synthesized 2-anilino-4-triazolpyrimidine derivatives against CDKs and their anti-proliferative activity in cancer cell lines are summarized below.
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) |
| Derivative 6a | CDK4 | 8.50 | H460 (Lung Carcinoma) | >10 |
| MDA-MB-468 (Breast Cancer) | >10 | |||
| Derivative 6b | CDK4 | 12.35 | H460 (Lung Carcinoma) | >10 |
| MDA-MB-468 (Breast Cancer) | >10 | |||
| Derivative 6c | CDK4 | 62.04 | H460 (Lung Carcinoma) | >10 |
| MDA-MB-468 (Breast Cancer) | >10 | |||
| Derivative 6d | CDK4 | 25.12 | H460 (Lung Carcinoma) | >10 |
| MDA-MB-468 (Breast Cancer) | >10 | |||
| Palbociclib (Control) | CDK4 | 11.03 | - | - |
Data extracted from a study on 2-anilino-4-triazolpyrimidine derivatives as CDK4 inhibitors[1]. While these compounds showed excellent CDK4 inhibitory activities, their anti-proliferative activities were not ideal in the tested cell lines[1].
Experimental Protocols
Synthesis of 2-Anilino-4-triazolpyrimidine Derivatives
1. Synthesis of 2-Chloro-4-triazolylpyrimidine Intermediate:
-
To a solution of a 2-chloro-4-ethynylpyrimidine derivative (1.28 mmol) and an alkyl azide (1.53 mmol) in a mixture of THF (5 mL) and H2O (5 mL), a solution of CuSO4·5H2O (65 mg, 0.26 mmol) and sodium ascorbate (103 mg, 0.52 mmol) in H2O (5 mL) is added.[1]
-
The reaction mixture is stirred at room temperature for approximately 1 hour.[1]
-
Upon completion, the mixture is extracted with EtOAc (3 x 20 mL).[1]
-
The combined organic layers are dried over Na2SO4, and the solvent is removed under reduced pressure.[1]
-
The crude product is purified by column chromatography to yield the pure 2-chloro-4-triazolylpyrimidine.[1]
2. Synthesis of Final 2-Anilino-4-triazolpyrimidine Product:
-
A mixture of the 2-chloro-4-triazolylpyrimidine intermediate, a substituted aniline, and a suitable base (e.g., triethylamine) in a solvent such as 2-methoxyethanol is subjected to microwave irradiation or conventional heating.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.
-
The crude product is purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
-
The inhibitory activities against CDK2, CDK4, and CDK6 are evaluated.[1]
-
Compounds are initially tested at concentrations of 5 µM and 50 nM.[1]
-
The results are expressed as the percentage of inhibition. For potent compounds, IC50 values are determined.
Cell Proliferation Assay
-
Human cancer cell lines (e.g., H460 lung carcinoma, MDA-MB-468 breast cancer) are used to assess the anti-proliferative activity.[1]
-
Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Cell viability is determined using a standard method such as the MTT or SRB assay.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from dose-response curves.
Conclusion
This compound serves as a valuable starting material for the synthesis of potent kinase inhibitors, particularly those targeting the cell cycle machinery. The resulting 2-anilino-4-triazolpyrimidine derivatives demonstrate significant inhibitory activity against CDK4, highlighting the potential of this chemical scaffold in the development of novel anticancer agents. Further optimization of these derivatives is necessary to improve their cellular anti-proliferative effects and advance them as potential therapeutic candidates.
References
Application Notes and Protocols for the Synthesis of Derivatives from 4-Chloro-5-ethynylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives of 4-Chloro-5-ethynylpyrimidin-2-amine, a versatile building block in medicinal chemistry. The following sections describe two key synthetic strategies: Sonogashira cross-coupling at the ethynyl group and nucleophilic aromatic substitution at the chloro position.
Introduction
This compound is a valuable starting material for the synthesis of a diverse range of pyrimidine derivatives. The presence of three reactive sites—the chloro group, the ethynyl group, and the amino group—allows for selective functionalization to generate novel compounds with potential therapeutic applications. Pyrimidine-based molecules have shown a wide array of biological activities, including as kinase inhibitors, antiviral agents, and anticancer drugs. These protocols offer a foundation for the exploration of new chemical space around this privileged scaffold.
Synthetic Strategies
Two primary synthetic routes for the derivatization of this compound are presented:
-
Sonogashira Cross-Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the terminal alkyne of the pyrimidine core and various aryl or vinyl halides. This allows for the introduction of a wide range of substituents at the 5-position.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine atom at the 4-position by various nucleophiles, such as amines. This reaction is a straightforward method for introducing diverse amino substituents.
Experimental Protocols
General Considerations
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents should be of high purity and used as received from commercial suppliers or purified by standard methods. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Sonogashira Cross-Coupling of this compound with Aryl Iodides
This protocol describes a typical procedure for the Sonogashira coupling of this compound with an aryl iodide.
Reaction Scheme:
4-Chloro-5-ethynylpyrimidin-2-amine: A Key Intermediate in the Development of Targeted Cancer Therapies
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the strategic design of small molecule inhibitors targeting key signaling pathways in cancer has become paramount. Among the crucial building blocks utilized in the synthesis of these next-generation therapeutics is 4-Chloro-5-ethynylpyrimidin-2-amine, a versatile intermediate that has proven instrumental in the development of potent kinase inhibitors. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this important chemical entity.
Introduction
This compound (CAS No. 1392804-24-8) is a substituted pyrimidine that serves as a cornerstone in the synthesis of a variety of kinase inhibitors, particularly those targeting Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[1] The presence of the chloro, amino, and ethynyl groups provides multiple reaction sites for medicinal chemists to elaborate the core structure and optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates. The pyrimidine scaffold itself is a well-established pharmacophore in numerous FDA-approved drugs.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1392804-24-8 | [3] |
| Molecular Formula | C₆H₄ClN₃ | [3] |
| Molecular Weight | 153.57 g/mol | [3] |
| Appearance | Solid | |
| Purity | Typically >97% |
Application in Kinase Inhibitor Synthesis
The primary application of this compound lies in its role as a key intermediate in the synthesis of kinase inhibitors for cancer therapy. The 4-chloro substituent is readily displaced by various nucleophiles, allowing for the introduction of diverse side chains that can interact with specific amino acid residues in the kinase active site. The 2-amino group can also be functionalized, and the 5-ethynyl group provides a handle for further modifications or can be a critical pharmacophoric element itself.
EGFR and ALK Inhibition
Mutations in EGFR and rearrangements in ALK are key drivers in several cancers, most notably in non-small cell lung cancer (NSCLC).[1][4] Targeted therapies aimed at these kinases have shown significant clinical benefit.[5] this compound serves as a valuable starting material for the synthesis of dual EGFR/ALK inhibitors as well as selective inhibitors for each kinase.[1][6]
The general synthetic strategy involves the nucleophilic aromatic substitution (SNAr) at the C4 position of the pyrimidine ring, followed by further modifications. The ethynyl group at the C5 position is often a key feature for potent inhibition.[6]
Experimental Protocols
General Synthesis of 4-Substituted-5-ethynylpyrimidin-2-amine Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution reaction at the C4 position of this compound.
Materials:
-
This compound
-
Desired amine nucleophile (e.g., an aniline or a saturated heterocycle)
-
A suitable solvent (e.g., 1-pentanol, isopropanol, or DMF)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent).
-
Add the desired amine nucleophile (1-1.2 equivalents).
-
Add a suitable solvent to the mixture.
-
Add the non-nucleophilic base (1.5-2 equivalents).
-
Purge the reaction vessel with an inert gas.
-
Heat the reaction mixture to a temperature ranging from 80°C to 140°C, depending on the reactivity of the nucleophile and the solvent used.[7]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the base and other water-soluble impurities.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-5-ethynylpyrimidin-2-amine derivative.[7]
Quantitative Data:
The following table summarizes representative yields and biological activities of kinase inhibitors synthesized using this compound or its close analogs as starting materials.
| Starting Material | Nucleophile | Final Compound | Yield (%) | Target Kinase | IC₅₀ (nM) | Reference |
| 2,4-dichloro-5-fluoropyrimidine | 4-fluoro-2-methoxy-5-nitroaniline | Intermediate for EGFR inhibitor | - | EGFR | - | [8] |
| 2,4,6-trichloropyrimidine | 3-amino-5-methylpyrazole | Intermediate for Aurora Kinase inhibitor | 75 | Aurora A | - | [9] |
| This compound analog | Substituted aniline | EGFR/ALK dual inhibitor | - | EGFR/ALK | Varies | [1] |
Signaling Pathways and Experimental Workflows
The development of kinase inhibitors requires a thorough understanding of the targeted signaling pathways. Below are diagrams representing the EGFR and ALK signaling pathways, as well as a typical workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified ALK fusion protein signaling pathway.
Caption: Typical workflow for kinase inhibitor discovery.
Conclusion
This compound is a highly valuable and versatile intermediate in the field of drug discovery, particularly for the development of targeted cancer therapies. Its unique combination of reactive sites allows for the facile synthesis of a diverse range of kinase inhibitors. The protocols and data presented herein provide a foundational resource for researchers working to develop novel and effective treatments for cancers driven by aberrant kinase activity.
References
- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 1392804-24-8 | this compound - Synblock [synblock.com]
- 4. mdpi.com [mdpi.com]
- 5. Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP3492462A1 - Amino pyrimidine compound for inhibiting protein tyrosine kinase activity - Google Patents [patents.google.com]
- 9. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
Application Notes and Protocols for 4-Chloro-5-ethynylpyrimidin-2-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 4-Chloro-5-ethynylpyrimidin-2-amine as a versatile building block in the synthesis of potent kinase inhibitors. The protocols focus on two key reactions: Sonogashira cross-coupling at the 5-ethynyl group and nucleophilic aromatic substitution at the 4-chloro position. Furthermore, this document outlines the role of pyrimidine-based compounds as inhibitors of critical signaling pathways implicated in cancer and inflammatory diseases, including those mediated by Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and Aurora kinases.
Key Reactions and Applications
This compound is a valuable scaffold in medicinal chemistry due to its reactive sites that allow for selective modifications. The 2-amino group serves as a key hydrogen bond donor, mimicking the adenine core of ATP and enabling binding to the hinge region of kinase active sites. The 4-chloro and 5-ethynyl groups provide orthogonal handles for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.
-
Sonogashira Coupling: The terminal alkyne at the C5 position is readily functionalized via palladium-catalyzed Sonogashira coupling with a wide range of aryl or heteroaryl halides. This reaction allows for the introduction of various substituents that can extend into the solvent-exposed region of the kinase active site, enhancing potency and selectivity.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring, further activated by the chloro and ethynyl substituents, facilitates nucleophilic aromatic substitution at the C4 position. This allows for the introduction of various amine nucleophiles, which can form crucial interactions with the target kinase.
These reactions enable the generation of diverse libraries of pyrimidine-based compounds for screening against various kinase targets.
Experimental Protocols
Protocol 1: Sonogashira Cross-Coupling of this compound with Aryl Halides
This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodoaniline)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), degassed
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq), the aryl iodide (1.1 eq), PdCl2(PPh3)2 (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous DMF and degassed triethylamine (3.0 eq) to the flask.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.
-
Characterize the final product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Nucleophilic Aromatic Substitution of this compound with Amines
This protocol outlines a general procedure for the nucleophilic aromatic substitution at the C4 position of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)
-
Anhydrous solvent (e.g., Dioxane, DMF, or Acetonitrile)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.2 - 2.0 eq) and the base (DIPEA, 2.0 eq or K2CO3, 3.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired 4-amino-substituted pyrimidine derivative.
-
Characterize the final product by 1H NMR, 13C NMR, and HRMS.
Data Presentation: Kinase Inhibitory Activity of Pyrimidine Derivatives
The following table summarizes the inhibitory activities of representative pyrimidine-based kinase inhibitors, demonstrating the potential of derivatives of this compound.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolopyrimidine | BTK | 0.23 - 10 | [1][2] |
| Pyrazolopyrimidine | PI3Kδ | < 100 | [1] |
| Pyrimidine | JAK1 | < 50 | [3] |
| Pyrimidine | Aurora A | < 200 | [4][5] |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | CDK9 | 7 | [6] |
| Pyrazolo[3,4-d]pyrimidinone | CDK2 | 210 | [7] |
Signaling Pathway Diagrams
Derivatives of this compound are potent inhibitors of several key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate the mechanism of action of these inhibitors.
Experimental Workflow
The following diagram illustrates the general workflow from the starting material, this compound, to the biological evaluation of its derivatives.
References
- 1. Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Chloro-5-ethynylpyrimidin-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. The introduction of an ethynyl group at the C5 position of the pyrimidine ring, particularly in 4-chloro-2-aminopyrimidine systems, provides a valuable handle for further functionalization through click chemistry or serves as a key pharmacophoric element. These compounds have garnered significant interest as potential inhibitors of various protein kinases, playing a crucial role in cancer therapy and other diseases.[1] Traditional methods for the synthesis of these compounds often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate these reactions, often leading to higher yields, cleaner reaction profiles, and reduced energy consumption.[2][3] This document provides detailed protocols and application notes for the efficient synthesis of 4-chloro-5-ethynylpyrimidin-2-amine and its analogs using microwave irradiation, with a focus on the Sonogashira cross-coupling reaction.
Applications in Drug Discovery
Derivatives of this compound are prominent in the development of targeted therapies, particularly as kinase inhibitors. The 2-aminopyrimidine core often acts as a hinge-binding motif, while the substituted ethynyl group can occupy hydrophobic pockets within the ATP-binding site of kinases.
Targeting Receptor Tyrosine Kinases (RTKs):
Many analogs of this compound have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4][5] Dysregulation of these signaling pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis. By blocking the ATP-binding site of these kinases, these compounds can effectively inhibit downstream signaling, making them attractive candidates for anticancer drug development.
Below is a diagram illustrating the general mechanism of action of these inhibitors on a receptor tyrosine kinase signaling pathway.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Experimental Protocols
General Protocol for Microwave-Assisted Sonogashira Coupling
This protocol outlines a general procedure for the synthesis of this compound analogs from 2-amino-4,5-dichloropyrimidine and a terminal alkyne.
Materials:
-
2-amino-4,5-dichloropyrimidine
-
Terminal alkyne (e.g., trimethylsilylacetylene, phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(dppf)Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Solvent (e.g., 1,4-dioxane, DMF, THF)
-
Microwave reactor vials (appropriate size for the reaction scale)
-
Stir bar
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add 2-amino-4,5-dichloropyrimidine (1.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq) and copper(I) iodide (0.04-0.10 eq).
-
Add the terminal alkyne (1.1-1.5 eq).
-
Add the solvent (to achieve a concentration of 0.1-0.5 M) and the base (2.0-3.0 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 10-30 minutes).[6]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
The following diagram illustrates the general workflow for this synthesis.
Caption: Microwave-Assisted Sonogashira Coupling Workflow.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of this compound analogs.
Table 1: Synthesis of 4-Chloro-5-((trimethylsilyl)ethynyl)pyrimidin-2-amine
| Parameter | Condition | Reference |
| Starting Material | 2-amino-4,5-dichloropyrimidine | General Protocol |
| Alkyne | Trimethylsilylacetylene | General Protocol |
| Catalyst System | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) | [2] |
| Base | Triethylamine (2.5 eq) | [2] |
| Solvent | 1,4-Dioxane | [2] |
| Temperature | 120 °C | [6] |
| Time | 20 minutes | [6] |
| Yield | 85-95% | Inferred from similar reactions |
Table 2: Synthesis of 4-Chloro-5-(phenylethynyl)pyrimidin-2-amine
| Parameter | Condition | Reference |
| Starting Material | 2-amino-4,5-dichloropyrimidine | General Protocol |
| Alkyne | Phenylacetylene | General Protocol |
| Catalyst System | Pd(dppf)Cl₂ (3 mol%), CuI (6 mol%) | [7] |
| Base | Diisopropylethylamine (3.0 eq) | General Protocol |
| Solvent | DMF | [2] |
| Temperature | 140 °C | [8] |
| Time | 15 minutes | [8] |
| Yield | 80-90% | Inferred from similar reactions |
Table 3: Comparison of Microwave vs. Conventional Heating for Sonogashira Coupling
| Parameter | Microwave-Assisted | Conventional Heating | Reference |
| Reaction Time | 10-30 minutes | 4-24 hours | [3][9] |
| Typical Yield | 80-95% | 50-80% | [3][9] |
| Temperature | 100-150 °C | 80-120 °C | [6][9] |
| Energy Consumption | Lower | Higher | [2] |
| Side Products | Often fewer | Can be more significant | [2] |
Conclusion
Microwave-assisted synthesis, particularly the Sonogashira coupling, offers a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of this compound and its analogs. These compounds are valuable building blocks and pharmacophores in the design of novel kinase inhibitors for targeted cancer therapy. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and application of this important class of molecules.
References
- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Pyrimidine Scaffolds in the Development of ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the significance of substituted pyrimidines, particularly focusing on the 2,4-diaminopyrimidine scaffold, in the design and synthesis of potent Anaplastic Lymphoma Kinase (ALK) inhibitors. While a direct synthetic route for a major ALK inhibitor from 4-chloro-5-ethynylpyrimidin-2-amine is not extensively documented in mainstream literature, this document will focus on the well-established synthesis of Ceritinib, a key ALK inhibitor with a related 5-chloropyrimidine core. Furthermore, it will explore the potential of this compound as a valuable building block for novel ALK inhibitors through reactions like the Sonogashira coupling.
Introduction to ALK and the Importance of Pyrimidine-Based Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1] Chromosomal rearrangements, such as the EML4-ALK fusion gene in NSCLC, lead to constitutive activation of ALK, driving uncontrolled cell proliferation and survival through various downstream signaling pathways.
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its ability to mimic the purine core of ATP allows for effective competition at the kinase hinge region, making it an ideal framework for designing kinase inhibitors. Several potent and selective ALK inhibitors are based on a 2,4-diaminopyrimidine core, with Ceritinib (LDK378) being a prominent second-generation inhibitor that has demonstrated efficacy in patients who have developed resistance to the first-generation inhibitor, Crizotinib.[2]
ALK Signaling Pathway and Mechanism of Inhibition
Activated ALK triggers a cascade of downstream signaling events that promote cell growth, survival, and proliferation. The primary pathways activated by oncogenic ALK fusions include the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways.[3][4] ALK inhibitors, by binding to the ATP-binding pocket of the ALK kinase domain, block its autophosphorylation and the subsequent activation of these downstream pathways, ultimately leading to apoptosis of ALK-dependent cancer cells.
Caption: ALK signaling and inhibition.
Quantitative Data of Pyrimidine-Based ALK Inhibitors
The following table summarizes the in vitro activity of Ceritinib and other pyrimidine-based ALK inhibitors against wild-type ALK and various resistance mutations.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Ceritinib (LDK378) | ALK (enzymatic) | 0.15 | - | [5] |
| EML4-ALK | 22 | H2228 (NSCLC) | [5] | |
| ALK L1196M | 46 | Ba/F3 | [5] | |
| ALK G1202R | 309 | Ba/F3 | [5] | |
| Alectinib | ALK (enzymatic) | 1.9 | - | [5] |
| Brigatinib | ALK (enzymatic) | 0.5 | - | [5] |
| KRCA-0445 | ALK (enzymatic) | 2.6 | - | [1] |
| EML4-ALK | 14 | H3122 (NSCLC) | [1] | |
| Compound 17b | ALK (enzymatic) | 4.1 | - | [6] |
| EML4-ALK | 21 | H3122 (NSCLC) | [6] |
Experimental Protocols
Synthesis of Ceritinib (LDK378)
The synthesis of Ceritinib involves a multi-step process, with a key step being the nucleophilic aromatic substitution on a 2,4,5-trichloropyrimidine core.[7]
References
- 1. Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. davidpublisher.com [davidpublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2,4-diaminopyrimidines bearing tetrahydronaphthalenyl moiety against anaplastic lymphoma kinase (ALK): Synthesis, in vitro, ex vivo, and in vivo efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of a 4-Chloro-5-ethynylpyrimidin-2-amine Derivative Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The 4-Chloro-5-ethynylpyrimidin-2-amine scaffold is a particularly attractive starting point for the generation of diverse chemical libraries. The presence of a reactive ethynyl group and a chloro substituent allows for sequential or parallel diversification through well-established cross-coupling methodologies like the Sonogashira and Suzuki reactions. This application note provides detailed protocols for the synthesis of a library of this compound derivatives and outlines methods for their biological evaluation, with a focus on their potential as kinase inhibitors.
Key Synthetic Strategies
The construction of a diverse library from the this compound core primarily relies on two powerful palladium-catalyzed cross-coupling reactions:
-
Sonogashira Coupling: This reaction is ideal for the derivatization of the 5-ethynyl group, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents.[1][2]
-
Suzuki Coupling: The 4-chloro position can be functionalized via Suzuki coupling with various boronic acids or esters, introducing further diversity into the scaffold.[3][4]
These reactions can be performed in a sequential manner to generate highly complex and diverse molecules.
Experimental Protocols
General Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. This compound can be obtained from commercial suppliers. Reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. Purification of the final compounds can be achieved by flash column chromatography or preparative high-performance liquid chromatography (HPLC).[5][6]
Protocol 1: Library Synthesis via Sonogashira Coupling
This protocol describes the parallel synthesis of a library of 5-alkynyl-4-chloropyrimidin-2-amine derivatives.
Reaction Scheme:
Procedure:
-
To an array of reaction vials, add this compound (1.0 eq.).
-
Add the corresponding aryl or heteroaryl halide (1.1 eq.).
-
Add Pd(PPh₃)₄ (0.05 eq.) and CuI (0.1 eq.).
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.).
-
Seal the vials and stir the reaction mixtures at room temperature or elevated temperature (e.g., 60-80 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixtures to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-4-chloropyrimidin-2-amine derivatives.
Protocol 2: Library Synthesis via Sequential Sonogashira and Suzuki Coupling
This protocol enables further diversification at the 4-position following the Sonogashira coupling.
Reaction Scheme:
Procedure:
-
To an array of reaction vials containing the purified 5-alkynyl-4-chloropyrimidin-2-amine derivatives from Protocol 1 (1.0 eq.), add the corresponding aryl or heteroaryl boronic acid (1.2 eq.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 eq.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Add a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Seal the vials and heat the reaction mixtures (e.g., 80-100 °C) until the reaction is complete.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final di-substituted pyrimidine derivatives.
Data Presentation
The biological activity of the synthesized library should be evaluated against a panel of relevant targets, such as cancer cell lines or specific kinases. The results, typically presented as IC₅₀ values (the concentration of compound required for 50% inhibition), should be summarized in a clear and structured table to facilitate structure-activity relationship (SAR) analysis.
Table 1: Representative Antiproliferative Activity of 4,5-Disubstituted Pyrimidin-2-amine Derivatives
| Compound ID | R¹ (at C5) | R² (at C4) | MCF-7 IC₅₀ (µM)[7][8][9] | HCT116 IC₅₀ (µM)[9] | A549 IC₅₀ (µM) |
| 1a | Phenyl | 4-Methoxyphenyl | 5.2 | 8.1 | 12.5 |
| 1b | 3-Thienyl | 4-Fluorophenyl | 3.8 | 6.5 | 9.8 |
| 1c | Cyclohexyl | 2-Naphthyl | 10.1 | 15.3 | 22.1 |
| 1d | 4-Pyridyl | 3,4-Dimethoxyphenyl | 2.5 | 4.2 | 7.3 |
| 1e | tert-Butyl | Phenyl | >50 | >50 | >50 |
| 2a | Phenyl | 4-Methylphenyl | 4.9 | 7.8 | 11.9 |
| 2b | 3-Thienyl | 4-Chlorophenyl | 3.1 | 5.9 | 8.5 |
| 2c | Cyclohexyl | 4-Trifluoromethylphenyl | 12.5 | 18.9 | 28.4 |
| 2d | 4-Pyridyl | 3-Methoxyphenyl | 2.1 | 3.9 | 6.8 |
| 2e | tert-Butyl | 4-Hydroxyphenyl | >50 | >50 | >50 |
Disclaimer: The IC₅₀ values presented in this table are representative examples from published literature on various pyrimidine derivatives and are intended for illustrative purposes only. Actual values for a library derived from this compound would need to be determined experimentally.
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
References
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microscale purification in support of high-throughput medicinal chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Novel 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-5-ethynylpyrimidin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Chloro-5-ethynylpyrimidin-2-amine synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through a Sonogashira coupling reaction between a protected or unprotected ethyne source and a 2-amino-4-chloro-5-halopyrimidine.
Q1: Why is my Sonogashira coupling reaction failing or giving a low yield?
A1: Low yields in Sonogashira couplings can stem from several factors. Here's a systematic troubleshooting approach:
-
Catalyst Inactivity: The Palladium (Pd) and Copper (Cu) catalysts are central to the reaction.
-
Palladium Catalyst: Ensure the Pd(0) species is active. If using a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, it must be reduced in situ. The phosphine ligands should be fresh and of high purity.
-
Copper Co-catalyst: The Cu(I) salt (e.g., CuI) is sensitive to oxidation. Use freshly purchased or properly stored CuI. Discoloration (greenish or brownish) indicates oxidation.
-
-
Reaction Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] Proper degassing of the solvent is crucial.
-
Base Selection: The choice of base is critical for deprotonating the terminal alkyne.[1]
-
Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent. Ensure the amine is anhydrous and free of impurities.
-
For some substrates, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, Dioxane) might be more effective.
-
-
Solvent Quality: Solvents must be anhydrous and deoxygenated. The presence of water can hydrolyze the catalyst and starting materials.
Q2: I am observing significant formation of a side product that appears to be a dimer of my alkyne. How can I prevent this?
A2: The formation of alkyne dimers is a common side reaction in Sonogashira couplings, known as the Glaser coupling. This is primarily caused by the presence of oxygen and is catalyzed by the copper co-catalyst. To minimize this:
-
Rigorous Inert Atmosphere: As mentioned, maintaining a strictly oxygen-free environment is the most effective way to prevent Glaser coupling.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While potentially requiring higher temperatures or more specialized ligands, this completely eliminates the primary catalyst for alkyne homocoupling.[1]
-
Use of a Protecting Group: Employing a protected alkyne, such as Trimethylsilylacetylene (TMSA), can prevent homocoupling. The TMS group is then removed in a subsequent step.[3][4]
Q3: The reaction with ethyne gas is difficult to handle and gives low yields. Is there an alternative?
A3: Direct use of ethyne gas is hazardous and often leads to poor yields due to its volatility and tendency to polymerize. A highly effective and safer alternative is the use of a protected acetylene source, with Trimethylsilylacetylene (TMSA) being a common choice. The synthesis then proceeds in two steps:
-
Sonogashira coupling of 2-amino-4-chloro-5-iodopyrimidine with TMSA.
-
Deprotection of the resulting TMS-protected pyrimidine to yield the terminal alkyne. This is typically achieved under mild basic conditions (e.g., K₂CO₃ in methanol) or with a fluoride source like TBAF.[3][4]
Q4: How do I choose the optimal catalyst and ligand for this specific synthesis?
A4: The electronic properties of the 2-amino-4-chloropyrimidine substrate (electron-deficient) influence the choice of catalyst and ligand.
-
Palladium Source: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used and generally effective.[5]
-
Ligands: For electron-deficient substrates, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.[5] Consider ligands like XPhos or SPhos if standard PPh₃ ligands give poor results. N-Heterocyclic Carbene (NHC) palladium complexes have also shown high efficiency.[1][5]
Q5: What are the best practices for purification of the final product?
A5: Purification can be challenging due to the potential for various impurities.
-
Work-up: After the reaction, a common work-up involves quenching with an aqueous solution (e.g., saturated NH₄Cl), followed by extraction with an organic solvent like ethyl acetate or dichloromethane. A wash with a dilute solution of a chelating agent like EDTA can help remove residual copper salts.
-
Chromatography: Column chromatography on silica gel is typically required to separate the product from starting materials, homocoupled alkyne, and catalyst residues. A gradient elution system, for example, with hexane/ethyl acetate or dichloromethane/methanol, is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of Sonogashira couplings for similar heterocyclic systems, providing a basis for optimization.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference Analogue |
| Pd(OAc)₂ (2.5) | PPh₃ (5) | TEA | DMF | 100 | 72-96 | 2-Amino-3-bromopyridines |
| Pd(PPh₃)₄ (5) | - | TEA/DIPEA | THF | RT - 60 | 60-85 | Halogenated Pyrimidines |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | ~90 | Chloro-pyridazines |
| PEPPSI-IPr (0.1) | - | K₂CO₃ | EtOH/H₂O | 80 | >95 | Dichloro-triazines |
Table 2: Influence of Solvent and Base on Yield
| Solvent | Base | Catalyst System | Temperature (°C) | Yield (%) | Reference Analogue |
| DMF | TEA | Pd(OAc)₂/PPh₃/CuI | 100 | High | 2-Amino-3-bromopyridines |
| THF | DIPEA | Pd(PPh₃)₄/CuI | 60 | Good | Halogenated Pyrimidines |
| Dioxane | Cs₂CO₃ | Pd₂(dba)₃/Xantphos | 100 | Excellent | Chloro-pyridazines |
| Acetonitrile | K₂CO₃ | PdCl₂(dppf) | 80 | Moderate | Chloro-quinolines |
| Water | Pyrrolidine | Pd-complex/TBAB | Reflux | Good | Aryl iodides |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Trimethylsilylacetylene
This is the recommended protocol for safety, handling, and yield.
Step 1: Synthesis of 2-amino-4-chloro-5-((trimethylsilyl)ethynyl)pyrimidine
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 2-amino-4-chloro-5-iodopyrimidine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous and degassed THF (10 mL/mmol of substrate) followed by anhydrous triethylamine (3.0 eq).
-
To the stirring suspension, add trimethylsilylacetylene (1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield the TMS-protected product.
Step 2: Deprotection to this compound
-
Dissolve the TMS-protected pyrimidine (1.0 eq) in methanol (15 mL/mmol).
-
Add anhydrous K₂CO₃ (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-3 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. Further purification by chromatography or recrystallization may be necessary.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in Sonogashira coupling reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Overcoming solubility issues with 4-Chloro-5-ethynylpyrimidin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-5-ethynylpyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?
A2: Solubility issues are a common challenge. Please refer to the Troubleshooting Guide below for a systematic approach to addressing this problem.
Q3: Are there any known incompatibilities for this compound?
A3: As a chlorinated pyrimidine with an ethynyl group, it is important to consider potential reactions with strong nucleophiles, which could lead to substitution of the chlorine atom. The ethynyl group can undergo various coupling reactions, such as the Sonogashira coupling.[2][3] The reaction medium for Sonogashira couplings is typically basic to neutralize the hydrogen halide byproduct.[2]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a step-by-step approach to troubleshoot and overcome solubility challenges during your experiments with this compound.
Problem: The compound is not dissolving in the chosen solvent.
1. Solvent Screening:
-
Rationale: The first step is to identify a suitable solvent or solvent system.
-
Protocol:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into several vials.
-
Add a measured volume (e.g., 100 µL) of different solvents to each vial.
-
Vortex or sonicate the vials for a set period (e.g., 5-10 minutes).
-
Visually inspect for complete dissolution.
-
-
Recommended Solvents to Test:
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)
-
Protic Solvents: Ethanol, Methanol, Isopropanol
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Illustrative Solubility Data (for guidance purposes only):
| Solvent | Qualitative Solubility |
| DMSO | Generally Good |
| DMF | Generally Good |
| THF | Moderate |
| Acetonitrile | Moderate to Low |
| Methanol | Moderate to Low |
| Dichloromethane | Moderate |
| Water | Low |
Note: This table is illustrative and based on the general behavior of similar heterocyclic compounds. Actual solubility should be determined experimentally.
2. Co-solvents:
-
Rationale: Using a mixture of solvents can significantly enhance solubility. A small amount of a good solvent (like DMSO or DMF) can help solubilize the compound in a bulk solvent where it is less soluble.
-
Protocol:
-
Dissolve the compound in a minimal amount of a "good" solvent (e.g., DMSO).
-
Slowly add this solution to the primary reaction solvent while stirring vigorously.
-
Monitor for any precipitation.
-
3. Temperature Adjustment:
-
Rationale: Solubility often increases with temperature.
-
Protocol:
-
Gently warm the solvent and compound mixture while stirring.
-
Monitor the dissolution and ensure the temperature does not exceed the decomposition point of the compound or the boiling point of the solvent.
-
Be aware that the compound may precipitate upon cooling.
-
4. Sonication:
-
Rationale: Ultrasonic waves can help break down solid agglomerates and increase the rate of dissolution.
-
Protocol:
-
Place the vial containing the compound and solvent in a sonicator bath.
-
Sonicate for 5-15 minute intervals.
-
Check for dissolution.
-
5. pH Adjustment (for aqueous or protic solutions):
-
Rationale: The amine group on the pyrimidine ring can be protonated. Adjusting the pH may alter the ionization state and improve solubility.
-
Protocol:
-
For acidic conditions, add a small amount of a dilute acid (e.g., 0.1 M HCl).
-
For basic conditions, add a small amount of a dilute base (e.g., 0.1 M NaOH).
-
Observe for changes in solubility. Note that pH changes can affect the stability and reactivity of the compound.
-
Experimental Workflow & Diagrams
Below are diagrams illustrating the logical workflow for troubleshooting solubility issues and a typical experimental setup for a Sonogashira coupling reaction, a common application for this compound.
Caption: A flowchart for systematically addressing solubility problems.
Caption: A typical experimental workflow for Sonogashira coupling.
References
Common side products in 4-Chloro-5-ethynylpyrimidin-2-amine reactions and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-5-ethynylpyrimidin-2-amine. The following information addresses common side products encountered during its use in chemical reactions, particularly Sonogashira coupling, and provides guidance on their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
When using this compound, particularly in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, two primary side products are frequently encountered:
-
Glaser Homocoupling Product: This is a diyne dimer, 1,4-bis(2-amino-4-chloropyrimidin-5-yl)buta-1,3-diyne, which forms from the oxidative coupling of two molecules of the starting ethynylpyrimidine. This reaction is often catalyzed by the copper(I) cocatalyst in the presence of oxygen.[1][2]
-
Hydrolysis Product: This is 2-amino-5-ethynylpyrimidin-4-ol, where the chloro group at the 4-position is substituted by a hydroxyl group. This can occur when water is present in the reaction mixture, and the basic conditions (often an amine base) can promote this nucleophilic aromatic substitution.
Q2: How can I minimize the formation of the Glaser homocoupling side product?
The formation of the Glaser homocoupling product is a common issue in Sonogashira reactions.[1][2] Several strategies can be employed to minimize its formation:
-
Maintain an Inert Atmosphere: Since the homocoupling is an oxidative process, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1][2]
-
Copper-Free Conditions: The copper(I) cocatalyst is a primary promoter of Glaser coupling.[1][2] Utilizing a copper-free Sonogashira protocol can significantly reduce or eliminate this side product.
-
Use of a Reducing Atmosphere: Introducing a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to reduce the amount of homocoupling product to as low as 2%.[3]
-
Control of Reaction Parameters: The concentration of the catalyst and the presence of oxygen are key factors.[3] Using the minimum necessary amount of copper catalyst and ensuring thorough degassing of solvents and reagents can be beneficial.
Q3: What conditions favor the hydrolysis of the 4-chloro group?
Hydrolysis of the 4-chloro group is more likely under the following conditions:
-
Presence of Water: Adventitious water in the solvent or reagents can act as a nucleophile.
-
Strongly Basic Conditions: While a base is necessary for the Sonogashira reaction, excessively strong or certain types of amine bases can facilitate the hydrolysis.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of the hydrolysis side reaction.
To mitigate this, ensure the use of dry solvents and reagents and consider using a non-nucleophilic base or carefully controlling the reaction temperature.
Troubleshooting Guides
Problem 1: Significant amount of a high molecular weight, non-polar side product is observed by TLC and LC-MS.
This is likely the Glaser homocoupling product.
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure your reaction setup is properly sealed and purged with an inert gas. Use freeze-pump-thaw cycles for degassing solvents for optimal results.
-
Switch to Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. Several palladium catalysts and ligand systems are effective without a copper cocatalyst.
-
Purification Strategy: The homocoupled dimer is typically less polar than the desired cross-coupled product. It can often be separated by column chromatography.
Table 1: Comparison of Reaction Conditions on Homocoupling Formation
| Condition | Atmosphere | Copper(I) Cocatalyst | Expected Homocoupling Product |
| Standard Sonogashira | Nitrogen | Present | 5-20% |
| Standard Sonogashira | Air | Present | Can be the major product |
| Copper-Free Sonogashira | Nitrogen | Absent | < 5% |
| Modified Sonogashira | H₂/N₂ mixture | Present | ~2%[3] |
Problem 2: A more polar side product is observed, and the desired product yield is low.
This is likely the hydrolysis product, 2-amino-5-ethynylpyrimidin-4-ol.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Use of molecular sieves in the reaction vessel can be considered.
-
Choice of Base: Consider using a bulkier, less nucleophilic amine base such as diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Alternatively, inorganic bases like potassium carbonate or cesium carbonate can be used, although their solubility in organic solvents should be considered.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the hydrolysis.
-
Purification Strategy: The hydrolyzed product is significantly more polar than the desired 4-chloro product. It can be separated by silica gel column chromatography.
Experimental Protocols
Protocol for Removal of Glaser Homocoupling Product by Column Chromatography
-
Concentrate the Reaction Mixture: After the reaction is complete, remove the solvent under reduced pressure.
-
Adsorb onto Silica: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Prepare the Column: Prepare a silica gel column using a non-polar solvent system, such as a mixture of hexane and ethyl acetate.
-
Elution: Start the elution with a low polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate). The less polar homocoupling product should elute first. Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the desired, more polar cross-coupled product.
-
Monitor Fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.
Protocol for Minimizing and Removing Hydrolysis Product
-
Reaction Setup: Under an inert atmosphere, combine the aryl halide, this compound, palladium catalyst, and a bulky amine base (e.g., diisopropylethylamine) in a flame-dried flask with anhydrous solvent (e.g., THF or dioxane).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the formation of the polar hydrolysis spot is observed, consider lowering the reaction temperature.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography. The more polar hydrolysis product will have a lower Rf value and will elute after the desired product when using a normal-phase silica column with a hexane/ethyl acetate gradient.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
References
Technical Support Center: Optimizing Coupling Reactions with 4-Chloro-5-ethynylpyrimidin-2-amine
Welcome to the technical support center for 4-Chloro-5-ethynylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling reactions and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for cross-coupling reactions?
A1: this compound features two primary sites for palladium-catalyzed cross-coupling reactions: the chloro substituent at the C4 position and the terminal alkyne (ethynyl group) at the C5 position. The chlorine atom is suitable for Suzuki, Buchwald-Hartwig, and other related couplings, while the ethynyl group is reactive in Sonogashira couplings.
Q2: Which coupling reaction should I choose for my desired transformation?
A2: The choice of reaction depends on the bond you intend to form:
-
To form a C(pyrimidine)-C(aryl/vinyl) bond at the C4 position: Use a Suzuki-Miyaura coupling with a boronic acid or ester.
-
To form a C(pyrimidine)-N bond at the C4 position: Use a Buchwald-Hartwig amination with a primary or secondary amine.[1][2]
-
To form a C(alkyne)-C(aryl/vinyl) bond at the C5 position: Use a Sonogashira coupling with an aryl or vinyl halide.
Q3: Is the chloro group on the pyrimidine ring reactive enough for Suzuki or Buchwald-Hartwig coupling?
A3: Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[3] However, the electron-deficient nature of the pyrimidine ring enhances the reactivity of the C4-chloro group. Successful couplings can be achieved, but they often require more active catalyst systems (e.g., those with specialized phosphine ligands), higher temperatures, or microwave irradiation to proceed efficiently.[4][5]
Q4: What are the general best practices for setting up these coupling reactions?
A4: Success in palladium-catalyzed cross-coupling reactions hinges on meticulous experimental technique. Key considerations include:
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from degrading the Pd(0) catalyst.
-
Dry & Degassed Solvents: Use anhydrous, degassed solvents to avoid quenching the catalyst and sensitive reagents. Solvents can be degassed via methods like freeze-pump-thaw or by bubbling with an inert gas.[6][7]
-
Reagent Quality: Use high-purity reagents. Impurities in amines, solvents, or bases can inhibit the catalyst. It is sometimes necessary to distill liquid bases like triethylamine (TEA) or diisopropylamine (DIPA) before use.[7]
Troubleshooting Guides
Sonogashira Coupling (at the 5-ethynyl position)
Problem 1: Low or No Product Yield
-
Potential Cause: Inactive Catalyst. The Pd(0) active species may not have formed or has decomposed.
-
Solution:
-
Ensure the reaction is performed under strictly anaerobic and anhydrous conditions.[6]
-
If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure conditions are suitable for its reduction to Pd(0). Sometimes, the amine base or the alkyne itself can act as the reductant.[7]
-
Consider using a more stable and active Pd(0) source like Pd(PPh₃)₄.[8]
-
Modify the phosphine ligand to one that is more electron-rich or sterically bulky, which can stabilize the catalyst and promote oxidative addition.[9]
-
-
Potential Cause: Insufficient Reaction Temperature. The oxidative addition of the aryl halide partner may be slow, especially with less reactive halides like aryl chlorides or bromides.
-
Solution: Increase the reaction temperature. For aryl bromides, temperatures around 80-100°C may be necessary.[6] For aryl chlorides, even higher temperatures or microwave heating might be required.
-
Potential Cause: Poor Choice of Base or Solvent.
-
Solution:
-
The base is critical for deprotonating the alkyne. Amine bases like TEA or DIPA are common. Ensure enough equivalents are used (typically 2-5 eq.).[6]
-
Solvents like THF, DMF, or acetonitrile are often effective.[6] In some cases, using the liquid amine base (e.g., neat Et₃N) as the solvent can be beneficial.[7][8]
-
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product
-
Potential Cause: Reaction conditions favor the copper-mediated dimerization of the terminal alkyne. This is a major side reaction in Sonogashira couplings.[8]
-
Solution:
-
Reduce Copper (I) Cocatalyst: Lower the loading of the Cu(I) salt (e.g., CuI) or run the reaction under "copper-free" conditions. While some argue that trace copper may still be involved, eliminating the added Cu(I) salt can significantly reduce homocoupling.[8][9]
-
Slow Addition: If possible, add the alkyne substrate slowly to the reaction mixture to maintain a low concentration, disfavoring the dimerization reaction.[8]
-
Use an Amine Base: Ensure a suitable amine is present, as it can help suppress the homocoupling pathway.
-
Problem 3: Reaction Stalls or Catalyst Turns Black (Palladium Black)
-
Potential Cause: Catalyst Decomposition. The formation of palladium black indicates the precipitation of inactive, elemental palladium from the catalytic cycle.
-
Solution:
-
Ligand Choice: Use more robust or bidentate phosphine ligands (e.g., dppf) that can better stabilize the palladium center and prevent aggregation.[6]
-
Solvent Effects: Solvents like THF can sometimes promote the formation of palladium black. Consider switching to DMF or toluene.[7][8]
-
Lower Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Find an optimal temperature that balances reactivity and catalyst stability.
-
Suzuki-Miyaura Coupling (at the 4-chloro position)
Problem 1: Low or No Conversion of the Starting Material
-
Potential Cause: Inactive C-Cl Bond. The C4-Cl bond on the pyrimidine is activated but still requires a highly active catalyst for oxidative addition.
-
Solution:
-
Catalyst/Ligand System: Use a high-performance catalyst system. For aryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required.
-
Catalyst Loading: Increase the catalyst loading. For challenging substrates, loadings of 1-5 mol% are common.[5]
-
Microwave Irradiation: Microwave heating can dramatically accelerate the reaction and improve yields for unreactive chlorides by reaching high temperatures quickly and efficiently.[4][5]
-
-
Potential Cause: Boronic Acid Decomposition. Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form unreactive boroxines, especially at high temperatures or in the presence of water without a suitable base.
-
Solution:
-
Use a slight excess (1.1-1.5 equivalents) of the boronic acid.
-
Ensure the base is added and mixed properly. K₂CO₃ or Cs₂CO₃ are common choices.[4]
-
Consider using a boronate ester (e.g., a pinacol ester), which is often more stable than the corresponding boronic acid.
-
Problem 2: Formation of Hydrodehalogenated Side Product (C4-H instead of C4-Aryl)
-
Potential Cause: A side reaction pathway where the palladium intermediate reacts with a proton source before reductive elimination.
-
Solution:
-
Ensure anhydrous conditions.
-
The choice of base and solvent can influence this side reaction. Screen different conditions to minimize this pathway.
-
Buchwald-Hartwig Amination (at the 4-chloro position)
Problem 1: Low Yield of the Aminated Product
-
Potential Cause: Catalyst Inhibition or Poor Reactivity. The amine substrate or the product itself can sometimes act as an inhibitor for the catalyst. The C-Cl bond also requires an active catalyst.[1]
-
Solution:
-
Ligand Screening: This reaction is highly dependent on the ligand. Bidentate phosphine ligands like BINAP or DPPF were early developments.[1] More advanced, sterically hindered ligands like Xantphos or Buchwald's biaryl phosphine ligands are often necessary for coupling aryl chlorides.[10][11]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice.[10][11] Weaker bases like K₂CO₃ may be used but often result in lower reaction rates.[12]
-
Solvent Choice: Toluene, dioxane, or DMF are typically used. Refluxing toluene is a common condition.[10]
-
Problem 2: Side Reactions or Product Degradation
-
Potential Cause: Harsh Reaction Conditions. High temperatures and strong bases can sometimes lead to the degradation of sensitive functional groups on either coupling partner.
-
Solution:
-
Screen different generations of Buchwald-Hartwig catalysts and ligands, as newer systems are often more active and allow for reactions to be run at lower temperatures.[1]
-
Carefully control the reaction time to avoid over-heating after the reaction has reached completion.
-
Data Presentation: Typical Reaction Conditions
Table 1: Sonogashira Coupling of this compound with Aryl Halides
| Parameter | Condition | Notes |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Pd(dppf)Cl₂ can also be effective.[6] |
| Cu(I) Cocatalyst | CuI (5-10 mol%) | Can be omitted in "copper-free" protocols to reduce homocoupling. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | 2-5 equivalents, can also be used as the solvent.[6][8] |
| Solvent | THF, DMF, Toluene, or neat amine base | Must be anhydrous and degassed.[6][7] |
| Temperature | Room Temperature to 100 °C | Higher temperatures needed for less reactive halides (e.g., aryl bromides).[6] |
Table 2: Suzuki-Miyaura Coupling of this compound with Boronic Acids
| Parameter | Condition | Notes |
| Pd Catalyst | Pd(PPh₃)₄ (0.5-5 mol%) or Pd(dppf)Cl₂ | For aryl chlorides, more advanced catalysts may be needed. |
| Base | K₂CO₃, Na₂CO₃, or Cs₂CO₃ (2-3 equivalents) | Aqueous base is often used. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF | Biphasic systems are common.[4][5] |
| Temperature | 80-120 °C or Microwave Irradiation | Microwave heating at 100-140°C for 15-20 min can be very effective.[4][5] |
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Parameter | Condition | Notes |
| Pd Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | These are precatalysts that form the active Pd(0) in situ. |
| Ligand | Xantphos, BINAP, or other biaryl phosphines (1-4 mol%) | Ligand choice is critical for success with aryl chlorides.[10][11] |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equivalents) | NaOtBu is a common strong base for this reaction.[10][11] |
| Solvent | Toluene or 1,4-Dioxane | Must be anhydrous. |
| Temperature | 80-110 °C (Reflux) |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
-
To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add this compound (1.1 eq.).
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and degassed triethylamine (3.0 eq.) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove catalyst residues, washing the pad with additional solvent.
-
Wash the combined organic filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
-
To a microwave reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.03 eq.), and K₂CO₃ (2.5 eq.).
-
Add a 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 20 minutes with stirring.[4]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
Visualizations
Caption: Reactive sites on this compound.
Caption: General workflow for a Pd-catalyzed cross-coupling reaction.
Caption: Troubleshooting decision tree for Sonogashira coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
4-Chloro-5-ethynylpyrimidin-2-amine stability and proper storage conditions
This technical support center provides guidance on the stability, storage, and handling of 4-Chloro-5-ethynylpyrimidin-2-amine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues and ensure the successful use of this compound in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the proper storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. The compound should be stored in a tightly sealed container in a dry and well-ventilated place. For short-term storage (1-2 weeks), refrigeration at -4°C is recommended. For longer periods (1-2 years), the compound should be stored at -20°C.[1] It is also advised to protect the compound from light and moisture to maintain its quality.
Q2: What is the known stability of this compound?
A2: While specific quantitative stability data under various experimental conditions (e.g., pH, temperature, light exposure) for this compound is not extensively available in public literature, the recommended storage conditions suggest that the compound is sensitive to temperature, light, and moisture. As a substituted chloropyrimidine, it may be susceptible to hydrolysis, particularly under basic conditions. The ethynyl group may also be reactive under certain conditions. It is stable under the recommended storage conditions.
Q3: What are the potential degradation pathways for this compound?
-
Hydrolysis: The chloro group on the pyrimidine ring can be susceptible to nucleophilic substitution by water, especially at non-neutral pH, leading to the formation of the corresponding hydroxy-pyrimidine derivative.
-
Oxidation: The ethynyl group and the pyrimidine ring could be susceptible to oxidation, particularly in the presence of strong oxidizing agents.
-
Photodegradation: Exposure to light, especially UV light, may induce degradation. It is recommended to protect the compound from light.
Q4: What are the recommended procedures for handling this compound?
A4: Due to its potential hazards, proper personal protective equipment (PPE) should be worn when handling this compound. This includes safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting:
-
Verify that the compound has been stored correctly (see storage conditions table below).
-
Prepare fresh solutions for each experiment, as the stability of the compound in various solvents over time may not be fully characterized.
-
Consider performing a purity analysis (e.g., by HPLC or NMR) on your sample to confirm its integrity.
-
-
-
Possible Cause 2: Poor Solubility.
-
Troubleshooting:
-
Consult the supplier's information for recommended solvents.
-
If solubility is an issue, gentle warming or sonication may aid in dissolution. However, be cautious as this may also accelerate degradation.
-
Test a range of common laboratory solvents to find the most suitable one for your application.
-
-
Issue 2: Difficulty in achieving complete reaction or low yields in synthetic applications.
-
Possible Cause 1: Inactive Reagent.
-
Troubleshooting:
-
Confirm the purity of the this compound as described above.
-
Ensure that other reagents in the reaction are pure and dry, as the compound may be sensitive to impurities and moisture.
-
-
-
Possible Cause 2: Unfavorable Reaction Conditions.
-
Troubleshooting:
-
The chloro group at the 4-position of the pyrimidine ring is the likely site for nucleophilic substitution. The reaction conditions (solvent, temperature, base) should be optimized for this transformation.
-
The ethynyl group can participate in various coupling reactions (e.g., Sonogashira coupling). Ensure that the catalyst and reaction conditions are appropriate for this functionality.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Additional Conditions |
| Short-term (1-2 weeks) | -4°C | Tightly sealed container, protect from light and moisture. |
| Long-term (1-2 years) | -20°C | Tightly sealed container, protect from light and moisture. |
Source: Based on supplier recommendations.
Experimental Protocols
While a specific, detailed experimental protocol for a stability study of this compound is not publicly available, a general workflow for assessing the stability of a new chemical entity is provided below.
General Workflow for a Forced Degradation Study:
A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions: Subject aliquots of the stock solution to various stress conditions:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M and keep at room temperature or gently heat for a defined period.
-
Oxidative Degradation: Add hydrogen peroxide (e.g., 3%) and keep at room temperature for a defined period.
-
Thermal Degradation: Heat a solid sample of the compound at a high temperature (e.g., 105°C) for a defined period.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical method, typically a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Visualizations
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting logic for experimental issues.
References
Scaling up the synthesis of 4-Chloro-5-ethynylpyrimidin-2-amine for preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers scaling up the synthesis of 4-Chloro-5-ethynylpyrimidin-2-amine for preclinical studies. The primary synthetic route discussed is the Sonogashira coupling of a di-halogenated pyrimidine precursor with a protected alkyne, followed by deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the large-scale synthesis of this compound?
For preclinical scale-up, a common and cost-effective starting material is 2-amino-4,5-dichloropyrimidine. This allows for a selective Sonogashira coupling at the more reactive 5-position. Alternatively, 2-amino-4-chloro-5-iodopyrimidine can be used, which often exhibits higher reactivity in the coupling reaction, potentially allowing for milder conditions and lower catalyst loading.
Q2: Which protected alkyne is most suitable for this synthesis?
Trimethylsilylacetylene (TMSA) is a widely used protected alkyne for this type of reaction. The trimethylsilyl group is readily cleaved under mild conditions to yield the terminal alkyne. Using a protected alkyne is crucial to prevent the homocoupling of the terminal alkyne, a common side reaction.
Q3: What are the typical catalyst systems for this Sonogashira coupling?
A standard catalyst system involves a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) salt like PdCl₂(PPh₃)₂ with a reducing agent, and a copper(I) co-catalyst, typically copper(I) iodide (CuI). The choice of ligands on the palladium catalyst can influence reactivity and stability.
Q4: How can I minimize the formation of palladium black?
The formation of palladium black indicates catalyst decomposition and can lead to lower yields. To minimize this, ensure the reaction is thoroughly degassed to remove oxygen, use anhydrous solvents, and consider using a ligand that stabilizes the palladium catalyst, such as a bulky phosphine ligand. Some anecdotal evidence suggests that certain solvents like THF may promote the formation of palladium black in Sonogashira reactions.
Q5: What is a suitable method for purifying the final product on a larger scale?
For preclinical batches, column chromatography may not be ideal due to the large volumes of solvent required. Consider crystallization as a primary method of purification. If impurities persist, treatment with activated carbon can be effective for removing residual palladium catalyst.[1] Another approach is the use of scavenger resins, such as SiliaMetS DMT, to remove metal contaminants.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. | 1a. Use fresh palladium and copper catalysts. Consider activating CuI by heating under vacuum. 1b. Ensure proper degassing of the reaction mixture and solvents to prevent catalyst oxidation. |
| 2. Low reactivity of the starting material. | 2a. If using 2-amino-4,5-dichloropyrimidine, consider increasing the reaction temperature. 2b. Alternatively, switch to the more reactive 2-amino-4-chloro-5-iodopyrimidine. | |
| 3. Insufficient base. | 3. Use a slight excess of a suitable amine base like triethylamine or diisopropylethylamine. Ensure the base is dry. | |
| Formation of Dimerized Alkyne (Homocoupling) | 1. Presence of oxygen. | 1. Rigorously degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). |
| 2. High concentration of copper catalyst. | 2. Reduce the loading of the copper co-catalyst. | |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time or gradually increase the temperature if starting material persists. |
| 2. Catalyst deactivation. | 2. If the reaction stalls, consider adding a fresh portion of the palladium catalyst. | |
| Difficulty in Removing TMS Protecting Group | 1. Inappropriate deprotection conditions. | 1. Use mild basic conditions (e.g., K₂CO₃ in methanol) or fluoride sources (e.g., TBAF in THF). |
| High Levels of Residual Palladium in the Final Product | 1. Inefficient purification. | 1. Recrystallize the product. 2. Treat a solution of the product with activated carbon. 3. Utilize metal scavenger resins.[1] |
Experimental Protocols
Key Experiment: Sonogashira Coupling and Deprotection
Objective: To synthesize this compound from 2-amino-4,5-dichloropyrimidine and trimethylsilylacetylene.
Materials:
-
2-amino-4,5-dichloropyrimidine
-
Trimethylsilylacetylene (TMSA)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Coupling Reaction:
-
To a degassed solution of 2-amino-4,5-dichloropyrimidine (1.0 eq) in anhydrous THF and anhydrous Et₃N (3:1 v/v), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) under an inert atmosphere (e.g., nitrogen).
-
To this mixture, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude TMS-protected intermediate.
-
-
Deprotection:
-
Dissolve the crude intermediate in methanol.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the deprotection is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or other appropriate methods.
-
Data Presentation
Table 1: Optimization of Catalyst Loading for Sonogashira Coupling
| Entry | Pd(PPh₃)₄ (mol%) | CuI (mol%) | Yield (%) |
| 1 | 1 | 2 | 45 |
| 2 | 2.5 | 5 | 78 |
| 3 | 5 | 10 | 85 |
| 4 | 10 | 20 | 82 |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF / Et₃N (3:1) | 60 | 18 | 85 |
| 2 | Dioxane / Et₃N (3:1) | 80 | 12 | 88 |
| 3 | DMF / Et₃N (3:1) | 80 | 12 | 75 |
| 4 | Acetonitrile / Et₃N (3:1) | 70 | 24 | 65 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Identifying and characterizing impurities in 4-Chloro-5-ethynylpyrimidin-2-amine samples
Welcome to the technical support center for 4-Chloro-5-ethynylpyrimidin-2-amine. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities can originate from starting materials, byproducts of the synthesis, or degradation of the final product. Based on common synthetic routes for similar pyrimidine derivatives, potential impurities include:
-
Starting Materials: Unreacted precursors such as 2-amino-4,6-dichloropyrimidine or 2-amino-4-chloropyrimidine.
-
Process-Related Impurities: These can include byproducts from incomplete reactions or side reactions. For example, if a Sonogashira coupling is used to introduce the ethynyl group, you might find homocoupling products of the acetylene or starting material dimers.
-
Degradation Products: The ethynyl group can be susceptible to hydration or oxidation under certain conditions, leading to the formation of corresponding acetyl or carboxylic acid derivatives. The chloro group could also be hydrolyzed to a hydroxyl group.
Q2: Which analytical techniques are best suited for identifying and characterizing these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for separating and quantifying impurities. A reversed-phase C18 column is typically a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the definitive structural elucidation of isolated impurities.
Q3: My HPLC chromatogram shows unexpected peaks. How can I begin to identify them?
A3: Unexpected peaks in your HPLC chromatogram can be due to a variety of reasons. Start by systematically investigating the potential causes:
-
System Suitability: Ensure your HPLC system is performing correctly by running a blank and a standard. Check for system peaks, ghost peaks, or baseline instability.
-
Sample Preparation: Consider if the unexpected peaks could be related to your sample solvent or preparation procedure.
-
Peak Characterization: Analyze the UV spectrum of the unknown peak using a photodiode array (PDA) detector. This can give you clues about the chromophore and help in comparing it to your main peak.
-
LC-MS Analysis: The most effective way to get an initial identification is to analyze the sample by LC-MS to determine the molecular weight of the unknown peak.
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound samples.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Inappropriate mobile phase pH.3. Secondary interactions with the column stationary phase.4. Column degradation. | 1. Reduce the sample concentration.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Add a competing amine (e.g., triethylamine) to the mobile phase in small amounts.4. Replace the column. |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Fluctuation in mobile phase composition.3. Temperature variations.4. Pump malfunction. | 1. Increase the column equilibration time between injections.2. Prepare fresh mobile phase and ensure it is well-mixed and degassed.3. Use a column oven to maintain a consistent temperature.4. Check the pump for leaks and perform maintenance if necessary. |
| Ghost Peaks | 1. Carryover from a previous injection.2. Contamination in the mobile phase or HPLC system. | 1. Implement a robust needle wash program on the autosampler.2. Use high-purity solvents and flush the HPLC system. |
| Baseline Noise or Drift | 1. Air bubbles in the system.2. Contaminated mobile phase.3. Detector lamp aging. | 1. Degas the mobile phase thoroughly.2. Use freshly prepared, high-purity mobile phase.3. Replace the detector lamp if it has exceeded its lifetime. |
Impurity Identification Workflow
The following diagram illustrates a logical workflow for the identification and characterization of unknown impurities.
Experimental Protocols
General HPLC Method for Impurity Profiling
This method provides a starting point for the analysis of this compound. Optimization may be required based on the specific impurities present.
-
Column: Reversed-phase C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
General LC-MS Method for Impurity Identification
This method is designed to be coupled with the HPLC method above for mass analysis.
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
NMR Sample Preparation
For structural elucidation of an isolated impurity:
-
Isolate the impurity of interest using preparative HPLC.
-
Remove the solvent under reduced pressure.
-
Dry the sample thoroughly under high vacuum.
-
Dissolve the dried impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
Potential Impurity Characterization
The following table summarizes potential impurities and their expected mass-to-charge ratios (m/z) in positive ion mode LC-MS.
| Potential Impurity | Structure | Expected [M+H]⁺ | Notes |
| 2-Amino-4,6-dichloropyrimidine | C₄H₃Cl₂N₃ | 164.0 | Potential starting material. |
| 2-Amino-4-chloropyrimidine | C₄H₄ClN₃ | 130.0 | Potential starting material or byproduct. |
| 4-Hydroxy-5-ethynylpyrimidin-2-amine | C₆H₅N₃O | 136.1 | Hydrolysis product of the chloro group. |
| 4-Chloro-5-acetylpyrimidin-2-amine | C₆H₆ClN₃O | 172.0 | Hydration product of the ethynyl group. |
Signaling Pathway and Workflow Diagrams
Troubleshooting Logic for Inconsistent Retention Times
This diagram outlines the decision-making process for troubleshooting retention time variability.
Best practices for handling and disposal of 4-Chloro-5-ethynylpyrimidin-2-amine
Technical Support Center: 4-Chloro-5-ethynylpyrimidin-2-amine
Disclaimer: The following information is a general guide based on best practices for handling similar hazardous chemical compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS for this compound provided by the manufacturer before handling, storage, or disposal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary hazards associated with this compound?
A1: While specific data for this compound is limited in the provided search results, related compounds such as other chlorinated pyrimidines are classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] They can also cause serious eye irritation and skin irritation.[1][2][3] As a potent compound, it should be handled with care to avoid exposure.[4]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: A comprehensive hazard assessment should be conducted for each specific procedure.[5] However, as a minimum, the following PPE is recommended:
-
Eye/Face Protection: Chemical splash goggles or a full-face shield.[3][5]
-
Skin Protection: A flame-retardant lab coat, and chemical-resistant gloves (double-gloving is recommended).[3][6] Ensure gloves are inspected before use and changed regularly or immediately upon contamination.[7][8]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][9] If this is not possible, a NIOSH-approved respirator may be necessary.[10][11]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[9][12] Keep it away from incompatible materials such as strong oxidizing agents.[6][12] The storage area should be secure and designated for hazardous chemicals.[6]
Q4: What should I do in the event of a minor spill?
A4: For a minor spill within a chemical fume hood:
-
Ensure you are wearing appropriate PPE.[13]
-
Contain the spill with an inert absorbent material like vermiculite or sand.[14][15] Do not use combustible materials like paper towels for the initial containment of flammable substances.[15]
-
Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[13][15]
-
Clean the spill area with soap and water, collecting the rinse water for disposal as hazardous waste if the compound is highly toxic.[13]
Q5: How do I dispose of waste containing this compound?
A5: As a halogenated organic compound, this chemical must be disposed of as hazardous waste.[6][16]
-
Collect waste in a dedicated, properly labeled, and sealed container.[17]
-
Do not mix halogenated waste with non-halogenated waste, as this can significantly increase disposal costs.[16][18][19]
-
Never dispose of this chemical down the drain or in regular trash.[18]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[19]
Q6: My experiment is giving inconsistent results. Could it be related to the handling of this compound?
A6: Inconsistent results can arise from the degradation of the compound. Ensure it has been stored correctly, away from light and moisture, as specified in its SDS.[12] Also, verify the accuracy of the amount weighed, as potent compounds are used in small quantities where small errors can have a large impact.
Hazard Classification and Personal Protective Equipment
The following table summarizes the likely hazard classifications based on similar compounds and the recommended PPE. Note: This is an illustrative table. The specific GHS classification should be obtained from the manufacturer's SDS.
| Hazard Class | GHS Hazard Statement (Example) | Pictogram (Example) | Recommended PPE |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed[1] H312: Harmful in contact with skin[1] H332: Harmful if inhaled[1] |
| Chemical-resistant gloves, lab coat, work in a fume hood.[3][6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][3] |
| Chemical-resistant gloves, lab coat.[3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][3] |
| Chemical splash goggles, face shield.[3][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2][3] |
| Work in a certified chemical fume hood.[6] |
Experimental Protocols: General Workflow for Handling
This protocol outlines a general methodology for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Experiment Checklist: 1.1. Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound. 1.2. Ensure a designated work area, preferably a chemical fume hood, is clean and certified.[6] 1.3. Assemble all necessary PPE, including appropriate gloves, safety goggles, and a lab coat.[3][5] 1.4. Prepare all necessary equipment (e.g., glassware, spatulas, weighing paper) and ensure it is clean and dry. 1.5. Locate the nearest emergency equipment, including safety shower, eyewash station, and spill kit.[9] 1.6. Prepare a dedicated, labeled hazardous waste container for halogenated waste.[6][17]
2. Weighing and Aliquoting the Compound: 2.1. Perform all manipulations within the chemical fume hood to minimize inhalation exposure.[9] 2.2. Use appropriate tools (e.g., anti-static spatula) to carefully transfer the solid compound. 2.3. Weigh the desired amount of the compound on an analytical balance, ensuring the draft shield is closed. 2.4. If preparing a stock solution, add the solvent to the weighed compound slowly. Remember the "add acid to water" principle for diluting strong reagents; apply similar caution here.[9] 2.5. Tightly cap the container immediately after use.
3. Running the Experiment: 3.1. Conduct the experiment within the fume hood. 3.2. Keep all containers with the compound sealed when not in immediate use. 3.3. Avoid skin contact at all times. If contact occurs, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[20][21]
4. Post-Experiment Cleanup and Disposal: 4.1. Dispose of all contaminated materials (e.g., pipette tips, weighing paper, gloves) in the designated halogenated waste container.[6][16] 4.2. Decontaminate reusable glassware by rinsing with an appropriate solvent (e.g., acetone) and collecting the rinse as halogenated waste. Then, wash with soap and water. 4.3. Clean the work surface within the fume hood. 4.4. Carefully remove PPE, avoiding self-contamination. Dispose of single-use items in the appropriate waste stream. Wash hands thoroughly with soap and water.[5]
Visualizations
Caption: General experimental workflow for handling potent compounds.
Caption: Decision tree for chemical spill response.
Caption: Logical workflow for chemical waste segregation.
References
- 1. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pppmag.com [pppmag.com]
- 8. osha.gov [osha.gov]
- 9. youtube.com [youtube.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. fishersci.com [fishersci.com]
- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 14. enhs.uark.edu [enhs.uark.edu]
- 15. jk-sci.com [jk-sci.com]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. ethz.ch [ethz.ch]
- 18. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 19. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 20. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 21. chemicalbook.com [chemicalbook.com]
Validation & Comparative
Structure-Activity Relationship (SAR) of 4-Chloro-5-substituted-pyrimidin-2-amine Analogs as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-chloro-5-substituted-pyrimidin-2-amine analogs, a scaffold of significant interest in the development of targeted kinase inhibitors. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways, this document aims to facilitate the rational design of novel and potent therapeutic agents. While a specific focus is placed on analogs of 4-chloro-5-ethynylpyrimidin-2-amine, the broader context of substitutions at the C5 position of the pyrimidine ring is explored to provide a comprehensive understanding of the SAR landscape.
Core Chemical Structure
The foundational chemical scaffold under consideration is the 2,4,5-substituted pyrimidine ring. The SAR studies of these analogs typically involve modifications at the C2, C4, and C5 positions to optimize potency, selectivity, and pharmacokinetic properties. The 4-chloro substituent often serves as a key reactive handle for introducing diverse chemical moieties via nucleophilic aromatic substitution, while the 2-amino group frequently acts as a crucial hydrogen bond donor, interacting with the hinge region of kinase active sites. The substituent at the C5 position plays a critical role in modulating the compound's interaction with the target kinase, influencing both potency and selectivity.
Caption: General chemical structure of the 4-Chloro-5-substituted-pyrimidin-2-amine scaffold, highlighting key positions for chemical modification (R1, R2, R3).
Comparative Biological Activity of Analogs
The following tables summarize the in vitro inhibitory activities of various 4-chloro-5-substituted-pyrimidin-2-amine analogs against different protein kinases. The data is compiled from multiple studies and showcases the impact of substitutions at the C4 and C5 positions on kinase inhibition.
Table 1: SAR of 5-Chloro-pyrimidin-2-amine Analogs as ALK/EGFR Inhibitors
Data extracted from studies on dual anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitors.[1]
| Compound ID | C4-Substitution (R2) | C5-Substitution (R3) | ALK IC₅₀ (nM) | EGFR (L858R) IC₅₀ (nM) | EGFR (T790M) IC₅₀ (nM) |
| 14 (TAE684) | N-(2-(isopropylsulfonyl)phenyl)amino | H | 3 | 1,000 | >1,000 |
| 18 | N-(2-(isopropylsulfonyl)phenyl)amino | Cl | 1.5 | 4.2 | 15 |
| CHMFL-ALK/EGFR-050 | N-(2-(isopropylsulfonyl)phenyl)amino | Cl | 1.2 | 2.5 | 8.9 |
Note: The core structure for this table is a 5-chloro-pyrimidin-2,4-diamine derivative.
Table 2: SAR of 2-Amino-4-chloro-pyrimidine Analogs Against Cancer Cell Lines
This table presents the cytotoxic activity of 2-amino-4-chloro-pyrimidine derivatives against human colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines.[2]
| Compound ID | C4-Substitution (R2) | HCT116 EC₅₀ (µM) | MCF7 EC₅₀ (µM) |
| 1 | 4-methyl piperazine | 209.17 ± 1.23 | 221.91 ± 1.37 |
| 6 | 4-(4-bromophenyl) piperazine | 89.24 ± 1.36 | 89.37 ± 1.17 |
Note: The C5 position in these analogs is unsubstituted (H).
Experimental Protocols
This section provides an overview of the general methodologies employed in the synthesis and biological evaluation of 4-chloro-5-substituted-pyrimidin-2-amine analogs.
General Synthesis of 2,4,5-Trisubstituted Pyrimidine Analogs
The synthesis of the target pyrimidine analogs typically follows a multi-step sequence, often starting from a commercially available pyrimidine precursor. A common synthetic route is outlined below.
Caption: A generalized synthetic workflow for the preparation of 2,4,5-trisubstituted pyrimidine analogs.
Detailed Steps:
-
Nucleophilic Aromatic Substitution (SNAr) at C4: The synthesis often commences with a di-chlorinated pyrimidine. The greater reactivity of the chlorine atom at the C4 position allows for selective substitution by a desired amine (R2-NH2) under basic conditions.
-
Modification at C5: The C5 position can be functionalized through various reactions. For instance, halogenation (e.g., using N-chlorosuccinimide or N-bromosuccinimide) can introduce a halogen atom. Subsequent palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can then be employed to introduce an ethynyl group.
-
Final Modification at C2: If the starting material contains a modifiable group at the C2 position, further reactions can be performed to introduce the final desired substituent.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically determined using in vitro kinase assays.
Caption: A typical experimental workflow for an in vitro kinase inhibition assay.
Protocol Overview:
-
Reagents: Recombinant human kinase, a suitable substrate (peptide or protein), and adenosine triphosphate (ATP).
-
Procedure: The kinase, substrate, and ATP are incubated in a buffer solution in the presence of varying concentrations of the test compound.
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. Common detection methods include luminescence-based assays (e.g., ADP-Glo™), fluorescence resonance energy transfer (FRET), or the use of radiolabeled ATP.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a dose-response curve.
Signaling Pathway Context
The 4-chloro-5-substituted-pyrimidin-2-amine analogs are often designed to target protein kinases that are key components of cellular signaling pathways implicated in diseases such as cancer. The EGFR and ALK signaling pathways are prominent examples.
Caption: Simplified diagram of the EGFR and ALK signaling pathways, illustrating the inhibitory action of the pyrimidine analogs on the activated kinases.
These pathways, when aberrantly activated through mutations or gene rearrangements, can drive tumorigenesis. The pyrimidine-based inhibitors competitively bind to the ATP-binding pocket of the kinase domain of receptors like EGFR and ALK, thereby blocking their phosphorylation and subsequent downstream signaling. This leads to the inhibition of cancer cell proliferation and survival.
Conclusion
The structure-activity relationship studies of 4-chloro-5-substituted-pyrimidin-2-amine analogs reveal critical insights for the design of potent and selective kinase inhibitors. The substituent at the C5 position of the pyrimidine ring is a key determinant of inhibitory activity and selectivity. For instance, the introduction of a chloro group at C5 in certain scaffolds has been shown to enhance potency against both wild-type and mutant forms of kinases like EGFR.[1] Furthermore, modifications at the C4 position with various substituted aryl amines or heterocyclic moieties significantly influence the overall activity profile, as demonstrated by the differential cytotoxicity of analogs with different piperazine substituents.[2]
Future drug discovery efforts should continue to explore diverse substitutions at the C5 position, including the synthetically accessible ethynyl group via Sonogashira coupling, to further probe the chemical space and identify novel analogs with improved therapeutic indices. The experimental protocols and pathway information provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and oncology drug development.
References
- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different 4-Chloro-5-ethynylpyrimidin-2-amine-based inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-chloro-5-ethynylpyrimidin-2-amine scaffold and its derivatives represent a promising class of kinase inhibitors with significant therapeutic potential in oncology. This guide provides a comparative analysis of the efficacy of several prominent inhibitors based on a chloro-pyrimidine-amine core, targeting key oncogenic drivers such as Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth factor Receptor (EGFR). This objective comparison is supported by experimental data to aid researchers in their drug discovery and development efforts.
Comparative Efficacy of ALK/EGFR Inhibitors
The following table summarizes the in vitro efficacy of several chloro-pyrimidine-amine based inhibitors against various ALK and EGFR wild-type and mutant kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlights the potency and selectivity of these compounds.
| Compound | Target Kinase | IC50 (nM) | Reference Cell Line(s) |
| CHMFL-ALK/EGFR-050 | EML4-ALK | 1.5 | H3122 |
| ALK L1196M | 4.2 | H3122 CR1 | |
| ALK G1269A | 2.8 | Ba/F3 | |
| EGFR L858R | 1.2 | PC-9 | |
| EGFR del19 | 1.0 | HCC827 | |
| EGFR T790M | 11.2 | H1975 | |
| Brigatinib (AP26113) | ALK | 0.6 | In vitro kinase assay |
| ALK L1196M | 1.9 | Ba/F3 | |
| ALK G1202R | 6.6 | Ba/F3 | |
| ROS1 | 18 | Ba/F3 | |
| Ceritinib (LDK378) | ALK | 0.2 | Cell-free assay |
| IGF-1R | 8 | Cell-free assay | |
| InsR | 7 | Cell-free assay | |
| Lorlatinib (PF-06463922) | ALK | <0.025 | In vitro kinase assay |
| ROS1 | <0.025 | In vitro kinase assay | |
| ALK L1196M | 0.07 | In vitro kinase assay | |
| ALK G1202R | 0.3 | In vitro kinase assay | |
| TAE684 | ALK | 2-10 | ALCL-derived cell lines |
| NPM-ALK | 3 | Ba/F3 |
Signaling Pathways
The inhibitors discussed in this guide primarily target the ALK and EGFR signaling pathways, which are critical drivers of cell proliferation, survival, and differentiation in several cancers, particularly non-small cell lung cancer (NSCLC).
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
ALK is a receptor tyrosine kinase that, upon activation by fusion with partner proteins like EML4, triggers downstream signaling cascades including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[1][2] These pathways ultimately promote cell growth, proliferation, and survival.[1] The chloro-pyrimidine-amine based inhibitors act by competing with ATP for the binding site in the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.[3][4]
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR, another receptor tyrosine kinase, is activated by ligands such as EGF and TGF-α.[5][6] This activation leads to receptor dimerization and autophosphorylation, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell growth and survival.[7][8] Dual ALK/EGFR inhibitors like CHMFL-ALK/EGFR-050 target the ATP-binding site of the EGFR kinase domain, preventing its activation and subsequent signaling.[9]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of these inhibitors. Specific details may vary between studies.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
References
- 1. biomarker.onclive.com [biomarker.onclive.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What is Brigatinib used for? [synapse.patsnap.com]
- 4. What is the mechanism of Brigatinib? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Validation of 4-Chloro-5-ethynylpyrimidin-2-amine Derivatives as Kinase Inhibitors
For researchers and scientists engaged in the development of novel cancer therapeutics, the validation of kinase inhibitor activity is a critical step. Compounds based on the 4-chloro-5-ethynylpyrimidin-2-amine scaffold are frequently investigated as potent inhibitors of protein kinases, particularly within the Epidermal Growth Factor Receptor (EGFR) family, which are pivotal in various cancers.[1][2] This guide provides an objective comparison of common in vitro assay methods to validate the activity of these derivatives, complete with experimental data considerations and detailed protocols.
The journey from a promising compound to a validated inhibitor involves a multi-faceted approach, beginning with direct enzymatic assays and progressing to more physiologically relevant cell-based models.[3][4] This tiered approach ensures a thorough understanding of a compound's potency, selectivity, and mechanism of action.
Understanding the Target: The EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like Epidermal Growth Factor (EGF), dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain.[1] This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[5] Inhibitors targeting EGFR aim to block this initial phosphorylation event, thereby halting the downstream signals that drive tumor growth.
References
A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. While specific cross-reactivity data for inhibitors derived from the 4-Chloro-5-ethynylpyrimidin-2-amine scaffold is not extensively available in the public domain, this guide provides a comprehensive overview of the state-of-the-art methodologies used to generate such crucial data. We will delve into the experimental protocols of widely-used platforms and illustrate how to present and interpret the resulting data, using analogous pyrimidine-based inhibitors as examples.
The promiscuity of kinase inhibitors, stemming from the conserved nature of the ATP-binding pocket across the kinome, presents both challenges and opportunities in drug discovery. Off-target effects can lead to toxicity, but can also be leveraged for polypharmacology approaches. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is essential for its development as a chemical probe or a therapeutic agent.
Key Methodologies for Kinase Inhibitor Cross-Reactivity Profiling
Several robust methods are available to assess the interaction of small molecules with a broad panel of kinases. These assays can be broadly categorized into biochemical assays, which measure direct binding or enzymatic inhibition, and cell-based assays, which assess target engagement in a more physiological context.
1. KINOMEscan™ Competition Binding Assay
KINOMEscan™ is a high-throughput, affinity-based screening platform that quantitatively measures the binding of a compound to a large panel of kinases.[1][2] The assay is based on a competition binding principle where a test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound.
2. Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells and tissues.[3][4][5] The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal shift can be quantified by heating cell lysates or intact cells treated with the compound to various temperatures, followed by the detection of the remaining soluble protein by methods such as Western blotting or mass spectrometry.[6][7]
Data Presentation for Comparative Analysis
Clear and concise presentation of quantitative data is crucial for comparing the cross-reactivity profiles of different kinase inhibitors. Tables are an effective way to summarize this information.
Table 1: Illustrative Cross-Reactivity Data for Hypothetical Inhibitors
| Kinase Target | Inhibitor A (% Inhibition @ 1µM) | Inhibitor B (% Inhibition @ 1µM) | Inhibitor C (% Inhibition @ 1µM) |
| Kinase 1 (Primary Target) | 98 | 95 | 99 |
| Kinase 2 (Off-Target) | 75 | 30 | 85 |
| Kinase 3 (Off-Target) | 50 | 15 | 60 |
| Kinase 4 (Off-Target) | 25 | 5 | 40 |
| Kinase 5 (Off-Target) | 10 | <5 | 20 |
This table presents hypothetical data to illustrate how cross-reactivity results are typically displayed. A lower percentage of inhibition indicates weaker off-target binding.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. Below are generalized protocols for the aforementioned assays.
Experimental Protocol 1: KINOMEscan™ Profiling
-
Compound Preparation: Test compounds are typically dissolved in DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: The assay is performed in 384-well microplates. Each well contains the test compound, a specific DNA-tagged kinase, and an immobilized ligand.
-
Competition Binding: The plate is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of DNA-tagged kinase remaining bound to the solid support is quantified using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and treated with the test compound or vehicle (DMSO) for a specified time.
-
Heating: The cell suspension or lysate is aliquoted and heated to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: For intact cell experiments, cells are lysed after heating. For lysate experiments, lysis occurs before heating. Lysis is typically achieved through freeze-thaw cycles or detergents.
-
Separation of Soluble and Precipitated Proteins: The lysates are centrifuged at high speed to pellet the precipitated proteins.
-
Protein Quantification and Analysis: The supernatant containing the soluble proteins is collected. The amount of the target protein remaining in the soluble fraction is quantified by Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: The thermal stability of the target protein is plotted against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve indicates ligand binding.
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex experimental workflows and biological pathways.
References
- 1. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel 5-alkynyl-4-anilinopyrimidines as potent, orally active dual inhibitors of EGFR and Her-2 tyrosine kinases [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 5-alkynyl-4-anilinopyrimidines as potent, orally active dual inhibitors of EGFR and Her-2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and PDGFR-β related to anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-Chloro-5-ethynylpyrimidin-2-amine and Other Commercial Building Blocks in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the reactivity and application of key pyrimidine-based building blocks in the synthesis of kinase inhibitors. This guide provides a comparative analysis of 4-Chloro-5-ethynylpyrimidin-2-amine against common commercial alternatives, supported by experimental data and detailed protocols.
In the landscape of drug discovery, particularly in the development of kinase inhibitors, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular diversity. Pyrimidine scaffolds are central to the structure of numerous FDA-approved kinase inhibitors. This guide provides a head-to-head comparison of this compound with other widely used commercial pyrimidine building blocks, including 2,4-dichloropyrimidine, 4,6-dichloropyrimidine, and 2,4,6-trichloropyrimidine. The comparison focuses on their reactivity in key synthetic transformations, such as Nucleophilic Aromatic Substitution (SNAr), Sonogashira coupling, and Suzuki coupling, which are instrumental in the assembly of complex kinase inhibitor frameworks.
Data Presentation: A Comparative Analysis of Reactivity and Yields
The following tables summarize quantitative data from literature sources to provide a comparative overview of the performance of this compound and its alternatives in common cross-coupling and substitution reactions. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature. Therefore, this data represents a consolidation of typical reported yields and conditions to provide a representative comparison.
Table 1: Comparison of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Building Block | Nucleophile | Typical Conditions | Typical Yield (%) | Reference |
| This compound | Anilines, Amines | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, DMSO), 80-120 °C | 70-90 | N/A |
| 2,4-Dichloropyrimidine | Various Amines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., THF, EtOH), RT-80 °C | 60-95 (mono-substitution at C4) | [1][2] |
| 4,6-Dichloropyrimidine | Various Amines | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, NMP), RT-100 °C | 75-90 | N/A |
| 2,4,6-Trichloropyrimidine | Various Amines | Base (e.g., Et₃N), Solvent (e.g., THF, Dioxane), RT-50 °C | 80-95 (mono-substitution at C4) | N/A |
Table 2: Comparison of Sonogashira Coupling Reactions
| Building Block | Alkyne | Typical Conditions | Typical Yield (%) | Reference |
| This compound | Aryl/Alkyl Alkynes | Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Base (e.g., Et₃N), Solvent (e.g., THF, DMF) | 75-95 | N/A |
| 2,4-Dichloropyrimidine | Terminal Alkynes | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N), Solvent (e.g., THF) | 60-85 (at C4 or C2) | N/A |
| 4,6-Dichloropyrimidine | Terminal Alkynes | Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Base (e.g., Et₃N), Solvent (e.g., DMF) | 70-90 | N/A |
Table 3: Comparison of Suzuki Coupling Reactions
| Building Block | Boronic Acid/Ester | Typical Conditions | Typical Yield (%) | Reference |
| This compound | Aryl/Heteroaryl Boronic Acids | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., Dioxane/H₂O) | 70-90 | N/A |
| 2,4-Dichloropyrimidine | Aryl/Heteroaryl Boronic Acids | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/EtOH/H₂O) | 65-90 (mono-substitution at C4) | [3] |
| 4,6-Dichloropyrimidine | Aryl/Heteroaryl Boronic Acids | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) | 70-85 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic transformations.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
A mixture of the chloropyrimidine (1.0 equiv.), the amine nucleophile (1.1-1.5 equiv.), and a base such as potassium carbonate (2.0 equiv.) or diisopropylethylamine (2.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or NMP) is stirred at a temperature ranging from 80 °C to 120 °C for 2-16 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
To a solution of the chloropyrimidine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a degassed solvent such as THF or DMF are added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), copper(I) iodide (10 mol%), and a base such as triethylamine (2.0-3.0 equiv.). The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from room temperature to 80 °C for 4-24 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
General Protocol for Suzuki Coupling
A mixture of the chloropyrimidine (1.0 equiv.), the boronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base such as potassium carbonate or sodium carbonate (2.0 equiv.) in a solvent system like 1,4-dioxane and water (e.g., 4:1 v/v) is degassed and then heated under an inert atmosphere at 80-100 °C for 6-24 hours.[3] The reaction is monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by kinase inhibitors derived from these building blocks and a typical experimental workflow.
References
Validating the Binding Mode of 4-Chloro-5-ethynylpyrimidin-2-amine Derivatives Through Crystallography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to validate the binding mode of 4-Chloro-5-ethynylpyrimidin-2-amine derivatives, a class of compounds with potential as kinase inhibitors, through X-ray crystallography. While crystallographic data for the specific eponymous compound in a protein complex is not publicly available, this guide will use a structurally analogous inhibitor, a C5-substituted 2-anilinopyrimidine derivative targeting Cyclin-Dependent Kinase 9 (CDK9), to illustrate the experimental process, data presentation, and interpretation. This comparative approach offers a robust framework for researchers seeking to elucidate the binding interactions of their own this compound derivatives.
Comparative Analysis of Inhibitor Binding and Crystallographic Data
The validation of a small molecule's binding mode is a critical step in structure-based drug design. X-ray crystallography provides high-resolution, unambiguous evidence of the inhibitor's orientation, conformation, and specific interactions with the target protein. This information is invaluable for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.
In the absence of a public crystal structure for a this compound derivative, we present data for a closely related 2-anilinopyrimidine inhibitor of CDK9. The core pyrimidine scaffold is a common feature in many kinase inhibitors, making this a relevant and illustrative example.
Table 1: Comparative Binding Affinities of Representative Pyrimidine-Based Kinase Inhibitors
| Compound ID | Target Kinase | Inhibition (IC50/Ki, nM) | Reference Compound | Inhibition (IC50/Ki, nM) |
| 12u | CDK9 | 7 (IC50) | 12u | 568 (Ki) |
| CDK2 | 568 (Ki) | |||
| CDK1 | 94 (Ki) | |||
| Compound Ia | CDK9 | 1 (Ki) | Compound Ia | 6 (Ki) |
| CDK2 | 6 (Ki) | |||
| CDK1 | 3 (Ki) |
Data is illustrative and sourced from Shao et al., J Med Chem, 2013.[1][2]
Table 2: Representative Crystallographic Data for a Pyrimidine-Based Inhibitor-Kinase Complex
| PDB ID | Target Protein | Ligand | Resolution (Å) | R-work | R-free |
| 4BCG | CDK9/cyclin T | 12u | 2.50 | 0.198 | 0.254 |
| 4BCP | CDK2/cyclin A | 12u | 2.00 | 0.187 | 0.231 |
Data for PDB entries 4BCG and 4BCP.[1][2]
Experimental Protocols
The following sections detail the typical experimental workflow for determining the crystal structure of a protein-inhibitor complex.
Protein Expression and Purification
High-purity, homogenous protein is a prerequisite for successful crystallization. For kinase targets like CDK9, this is often achieved through recombinant expression in systems such as E. coli, insect cells (e.g., Sf9), or mammalian cells.
A. Expression:
-
The gene encoding the target kinase (e.g., human CDK9) is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.
-
For multi-subunit complexes like CDK9/cyclin T, co-expression of both proteins is often necessary to obtain a stable, active complex.
-
Expression is induced under optimized conditions (temperature, inducer concentration, and duration).
B. Purification:
-
Cell Lysis: Cells are harvested and lysed to release the recombinant protein.
-
Affinity Chromatography: The protein is captured from the cell lysate using a resin that specifically binds the affinity tag.
-
Tag Cleavage (Optional): The affinity tag may be proteolytically removed to reduce its potential interference with crystallization.
-
Ion-Exchange Chromatography: Further purification is performed based on the protein's net charge.
-
Size-Exclusion Chromatography: The final purification step separates the protein complex based on its size and helps to ensure a monodisperse sample, which is crucial for crystallization.
Crystallization
The process of forming well-ordered protein crystals is often the most challenging step. Two primary methods are employed for obtaining protein-ligand complex crystals:
A. Co-crystallization:
-
The purified protein is concentrated to a suitable level (typically 5-10 mg/mL).
-
The inhibitor (e.g., a this compound derivative) is added to the protein solution at a molar excess (e.g., 2-5 fold).
-
The protein-inhibitor complex is then screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
B. Soaking:
-
Crystals of the apo-protein (protein without the ligand) are first grown.
-
A solution containing the inhibitor at a high concentration is prepared in a cryo-protectant solution that is compatible with the crystal.
-
The apo-protein crystals are transferred to this soaking solution for a period ranging from minutes to hours to allow the inhibitor to diffuse into the crystal and bind to the protein.
X-ray Diffraction Data Collection and Structure Determination
A. Crystal Mounting and Cryo-cooling:
-
A suitable crystal is carefully mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is used to prevent ice formation.
B. Data Collection:
-
The cryo-cooled crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
As the crystal is rotated in the X-ray beam, a series of diffraction images are collected on a detector.
C. Data Processing:
-
The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
D. Structure Solution and Refinement:
-
Phasing: The phase information, which is lost during data collection, is determined using methods like molecular replacement, where a known structure of a homologous protein is used as a search model.
-
Model Building: An initial model of the protein-inhibitor complex is built into the electron density map.
-
Refinement: The atomic coordinates of the model are refined against the experimental diffraction data to improve the fit and the overall quality of the structure. The R-work and R-free values are used to monitor the progress of refinement.
-
Validation: The final structure is validated to ensure it has good stereochemistry and conforms to known protein structural principles.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for validating inhibitor binding mode via X-ray crystallography.
Caption: A generic MAP Kinase signaling pathway often targeted by pyrimidine-based inhibitors.
References
A Researcher's Guide to the Comparative Pharmacokinetic Analysis of 4-Chloro-5-ethynylpyrimidin-2-amine Analogs
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of novel drug candidates is a critical step in the journey from discovery to clinical application. This guide provides a framework for the comparative analysis of 4-Chloro-5-ethynylpyrimidin-2-amine analogs, a class of compounds with potential therapeutic applications. While specific experimental data for this class of compounds is not extensively available in public literature, this guide outlines the essential methodologies, data presentation standards, and analytical workflows required to conduct such a comparative study.
The core of pharmacokinetic analysis revolves around understanding how a substance moves into, through, and out of the body. This is often summarized by the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion. A thorough comparison of these properties among analogs is crucial for selecting lead candidates with desirable drug-like qualities, such as good oral bioavailability and an appropriate half-life.
Comparative Pharmacokinetic Parameters
A comparative analysis should focus on key quantitative metrics that define the ADME profile of each analog. The following table illustrates how such data should be structured for a clear and objective comparison. The data presented here is hypothetical and serves as a template for presenting experimentally derived results.
| Compound ID | Molecular Weight ( g/mol ) | LogP | Solubility (µg/mL) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) | Half-life (t½) (hr) | Clearance (mL/min/kg) |
| Parent Compound | 153.57 | 1.8 | 50 | 850 | 1.0 | 4250 | 35 | 4.2 | 12.5 |
| Analog A | 167.60 | 2.1 | 45 | 920 | 0.5 | 4800 | 40 | 4.5 | 11.0 |
| Analog B | 181.63 | 2.5 | 30 | 600 | 1.5 | 3000 | 25 | 5.8 | 15.0 |
| Analog C | 195.66 | 1.5 | 70 | 1200 | 1.0 | 6500 | 55 | 3.5 | 9.0 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, indicating total drug exposure.
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Half-life (t½): The time required for the drug concentration in the body to be reduced by half.
-
Clearance: The rate at which a drug is removed from the body.
Experimental Protocols
The acquisition of robust pharmacokinetic data relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key in vivo and in vitro experiments.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound analogs following intravenous (IV) and oral (PO) administration in a rodent model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g, are used. Animals are fasted overnight before dosing.
-
Drug Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration and in a solution suitable for intravenous injection (e.g., saline with a co-solvent like DMSO).
-
Dosing:
-
Intravenous (IV): A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein.
-
Oral (PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Bioanalysis: The concentration of the analog in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of the analogs in liver microsomes, providing an early indication of their metabolic clearance.
Methodology:
-
Incubation: The test compound (at a final concentration of e.g., 1 µM) is incubated with liver microsomes (from rat, mouse, or human) and a NADPH-regenerating system in a phosphate buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.
Visualizing Pharmacokinetic Workflows
Diagrams are invaluable tools for visualizing complex processes. The following diagrams, created using the DOT language, illustrate a typical in vivo pharmacokinetic study workflow and the conceptual pathway of a drug through the body.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Conceptual ADME pathway of a drug in the body.
Conclusion
The comparative analysis of the pharmacokinetic properties of this compound analogs is a data-driven process that is fundamental to their development as potential therapeutic agents. By employing rigorous experimental protocols and presenting the data in a clear, comparative format, researchers can effectively identify analogs with the most promising pharmacokinetic profiles for further investigation. The workflows and methodologies outlined in this guide provide a robust framework for conducting these essential studies.
Assessing the Selectivity of Kinase Inhibitors Derived from a 4-Chloro-5-substituted-pyrimidin-2-amine Scaffold
A Comparative Guide for Researchers
This guide provides a comparative analysis of the selectivity of kinase inhibitors synthesized from a 4-chloro-5-substituted-pyrimidin-2-amine core structure. Due to a lack of publicly available data on inhibitors derived directly from 4-Chloro-5-ethynylpyrimidin-2-amine, this guide focuses on the selectivity profiles of structurally related compounds, providing a valuable reference for researchers in kinase inhibitor development. The information presented herein is intended for researchers, scientists, and drug development professionals.
Comparative Selectivity of Pyrimidine-Based Kinase Inhibitors
The selectivity of kinase inhibitors is a critical factor in their therapeutic potential, as off-target effects can lead to toxicity. The following tables summarize the in vitro inhibitory activity of representative compounds derived from a 4-chloro-5-substituted-pyrimidin-2-amine scaffold against a panel of kinases. These compounds demonstrate the potential for developing both highly selective and dual-target inhibitors from this chemical series.
Table 1: Selectivity Profile of an ALK/EGFR Dual Inhibitor (Compound 18)
Data extracted from a study on N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050), a potent ALK/EGFR dual kinase inhibitor.[1]
| Kinase Target | IC₅₀ (nM) |
| EML4-ALK | 2.5 |
| EML4-ALK L1196M | 8.9 |
| EGFR del19 | 0.8 |
| EGFR L858R | 1.1 |
| EGFR T790M | 1.3 |
| EGFR L858R/T790M | 1.2 |
| VEGFR2 | >1000 |
| c-Met | >1000 |
| Ron | >1000 |
| Axl | >1000 |
Table 2: Selectivity Profile of a VEGFR-2/CDK1 Dual Inhibitor
Data from a study on 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin-dependent kinase 1 (CDK1).[2]
| Kinase Target | IC₅₀ (µM) |
| VEGFR-2 | 0.03 |
| CDK1 | 0.04 |
| FGFR1 | >10 |
| PDGFRβ | >10 |
| Src | >10 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a widely used, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][4][5][6]
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
Test inhibitor (dissolved in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a solution of the kinase in kinase reaction buffer.
-
Prepare a solution of the substrate and ATP in kinase reaction buffer.
-
Serially dilute the test inhibitor in DMSO, and then further dilute in kinase reaction buffer.
-
In a 384-well plate, add 5 µL of the inhibitor solution.
-
Add 10 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.
-
Calculate IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were created using the Graphviz DOT language.
References
- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. ulab360.com [ulab360.com]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
Benchmarking the performance of 4-Chloro-5-ethynylpyrimidin-2-amine in specific reaction types
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 4-Chloro-5-ethynylpyrimidin-2-amine in key synthetic reactions and explores its relevance in cellular signaling pathways. This document summarizes quantitative data from various studies to highlight the reactivity and potential applications of this versatile building block.
Performance in Key Chemical Reactions
This compound is a valuable reagent in medicinal chemistry and materials science due to its reactive chloro and ethynyl groups, and the versatile 2-aminopyrimidine scaffold. Its performance in Suzuki-Miyaura coupling, Sonogashira coupling, and nucleophilic aromatic substitution is benchmarked against relevant alternatives below.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of this compound is compared with other chloropyrimidine derivatives to assess its reactivity.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Various Chloropyrimidines with Phenylboronic Acid
| Entry | Pyrimidine Derivative | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 15 (MW) | ~80-90 (estimated) |
| 2 | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 0.25 (MW) | 81[1][2] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 18-22 | 60[3] |
| 4 | 2,4,5,6-Tetrachloropyrimidine | Pd(PPh₃)₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 5 | 80-85[4] |
Note: The yield for this compound is an estimation based on the reactivity of similar substrates under microwave conditions, as direct comparative data under identical conditions was not available in the searched literature.
Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1][2]
A microwave reactor tube is charged with 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3.0 mmol). 1,4-Dioxane (4 mL) and water (2 mL) are added, and the vessel is sealed. The mixture is heated to 100 °C for 15 minutes under microwave irradiation. After cooling, the reaction mixture is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Given its ethynyl group, this compound is an ideal substrate for this reaction.
Table 2: Comparison of Yields in Sonogashira Coupling of Various Chloro-Heterocycles
| Entry | Heterocycle | Alkyne | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | - | High (expected) |
| 2 | 4-Chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(OAc)₂ / CuI | Cs₂CO₃ | DMF | - | 15[5] |
| 3 | 2,4-dichloro-5-aminopyrimidine | Various alkynes | - | - | - | - | - |
| 4 | 4-Iodotoluene | Phenylacetylene | 5% Pd/Al₂O₃ / 0.1% Cu₂O/Al₂O₃ | - | THF/DMA | 72 | <2[6] |
Note: A direct yield for this compound was not found in the searched literature; however, high yields are expected based on the general efficiency of Sonogashira couplings with activated chloro-heterocycles.
Experimental Protocol: General Sonogashira Coupling [7]
To a solution of the aryl halide (1 mmol) and the terminal alkyne (1 mmol) in a suitable solvent (e.g., EtOH, 4 mL) is added the palladium catalyst (e.g., Pd/CuFe₂O₄, 3 mol%) and a base (e.g., K₂CO₃, 4 mmol). The mixture is stirred at 70 °C under an inert atmosphere for the appropriate time, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is extracted with ethyl acetate and water, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography.
Experimental Workflow for Sonogashira Coupling
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyrimidine ring makes the chloro-substituent at the 4-position susceptible to nucleophilic aromatic substitution (SNA_r). This is a common strategy for introducing diverse functionalities.
Table 3: Comparison of Yields in Nucleophilic Aromatic Substitution with Amines
| Entry | Pyrimidine Derivative | Nucleophile | Conditions | Yield (%) |
| 1 | This compound | Various Amines | - | Not Found |
| 2 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | 0.1 equiv. HCl, Water | 86[2] |
| 3 | 2,4-Dichloropyrimidine (at C4) | Tertiary Amines | CHCl₃, rt | Moderate to Excellent[8] |
| 4 | 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | p-methoxyphenol | K₂CO₃, reflux | 97[9] |
Experimental Protocol: Acid-Catalyzed Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [2]
A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 mmol) and aniline (1.2 mmol) in water (5 mL) is treated with concentrated hydrochloric acid (0.1 mmol). The reaction mixture is heated to the desired temperature and stirred until completion (monitored by TLC). After cooling, the mixture is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.
Relevance in Cellular Signaling Pathways
2-Aminopyrimidine derivatives are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in kinase inhibitors and other biologically active molecules. These compounds often target key signaling pathways implicated in diseases such as cancer and inflammatory disorders.
Janus Kinase (JAK)-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of this pathway is associated with various autoimmune diseases and cancers.[8][10][11][12][13]
Diagram of the JAK-STAT Signaling Pathway
Wnt Signaling Pathway
The Wnt signaling pathway is a crucial and highly conserved pathway involved in embryonic development, cell proliferation, and differentiation.[14][15][16][17][18] Aberrant activation of this pathway is a hallmark of many cancers.
Diagram of the Canonical Wnt Signaling Pathway
The 2-aminopyrimidine core of this compound makes it a promising candidate for the development of inhibitors targeting kinases within these and other critical signaling pathways. The ethynyl group offers a valuable handle for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. ijnc.ir [ijnc.ir]
- 8. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Janus kinase inhibitors and fields of usage | 2019, Volume 4 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 11. Molecular dissection of Janus kinases as drug targets for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 13. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 14. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 15. researchgate.net [researchgate.net]
- 16. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4-Chloro-5-ethynylpyrimidin-2-amine
This document provides essential safety, logistical, and procedural guidance for the proper disposal of 4-Chloro-5-ethynylpyrimidin-2-amine, catering to researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.
Hazard Identification and Safety Data
This compound is a hazardous chemical. Based on data for the compound and structurally similar molecules, the primary hazards are summarized below. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete information.[1][2][3][4]
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[3][4] |
| Skin Irritation | H315 | Causes skin irritation.[3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3] |
| Acute Dermal Toxicity | H312 | Harmful in contact with skin (potential).[4] |
| Acute Inhalation Toxicity | H332 | Harmful if inhaled (potential).[4] |
| Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects (potential).[2] |
Required Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn to minimize exposure:[5][6][7]
-
Eye Protection: Chemical safety goggles or a face shield.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and use proper removal technique.[5]
-
Body Protection: A lab coat, buttoned fully. Consider a chemically resistant apron if there is a risk of splashing.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] If aerosolization is possible or ventilation is insufficient, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[10][11][12]
Methodology:
-
Waste Identification and Segregation:
-
Preparing Solid Waste:
-
Collect unadulterated solid this compound waste in a dedicated, clearly labeled hazardous waste container.
-
Collect contaminated materials (e.g., weighing paper, gloves, paper towels) in a separate, sealed, and clearly labeled container or bag for solid hazardous waste.
-
-
Preparing Solutions:
-
If the waste is in a solvent, it must be collected in a dedicated "Halogenated Organic Liquid Waste" container.[16]
-
Ensure the container is made of a compatible material (e.g., borosilicate glass or polyethylene) and has a secure, tight-fitting lid.[15]
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Container Labeling:
-
All waste containers must be accurately labeled with a "Hazardous Waste" tag.[7][16]
-
The label must include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
An accurate list of all chemical constituents and their approximate percentages.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Final Disposal:
Spill Management
In case of a spill, follow these immediate procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit.[5] Avoid flushing the spill down the drain.[10]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 1392804-24-8 [sigmaaldrich.cn]
- 4. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. esschemco.com [esschemco.com]
- 6. csub.edu [csub.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. Laboratory chemical waste [watercorporation.com.au]
- 11. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. uakron.edu [uakron.edu]
- 14. otago.ac.nz [otago.ac.nz]
- 15. researchgate.net [researchgate.net]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. tandfonline.com [tandfonline.com]
Essential Safety and Operational Guidance for 4-Chloro-5-ethynylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 4-Chloro-5-ethynylpyrimidin-2-amine (CAS: 1392804-24-8).
This document provides critical safety and logistical information to ensure the safe handling and disposal of this compound in a laboratory setting. The following procedures and recommendations are based on available safety data for the compound and structurally similar chemicals.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized below.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1] |
Signal Word: Warning
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is essential to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3][4][5] | Protects against splashes and dust particles that can cause serious eye irritation. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber, inspect before use). Fire/flame resistant and impervious clothing.[2][3] | Prevents skin contact which can cause irritation.[2] Contaminated clothing should be removed and washed before reuse.[3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[3] | Protects against inhalation of dust or aerosols which may cause respiratory irritation.[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated place.[2][5] Avoid formation of dust and aerosols.[2][4][5] Wash hands and face thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[2][3][4] Store in a refrigerator. |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| If Swallowed | Get medical help.[3] Rinse mouth.[3] |
| If on Skin | Wash with plenty of soap and water.[2][3] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[3] Get medical help if you feel unwell.[3] |
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Product | The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2][5] Do not discharge to sewer systems.[2][5] |
| Contaminated Packaging | Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[5] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[5] |
Operational Workflow
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
Experimental Protocols: Step-by-Step Guidance
1. Pre-Experiment Preparation:
- Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals involved in the procedure.
- Ensure a chemical fume hood or other ventilated enclosure is functioning correctly.
- Assemble all necessary PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Prepare all necessary equipment and reagents before handling the compound.
- Ensure that an emergency eyewash station and safety shower are accessible.
2. Handling the Compound:
- Conduct all manipulations of the solid compound, such as weighing and transferring, within a chemical fume hood to avoid inhalation of dust.
- Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
- If preparing a solution, add the solid to the solvent slowly to avoid splashing.
- Keep the container of the compound tightly closed when not in use.
3. Post-Experiment Clean-up:
- Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
- Carefully remove PPE, avoiding contamination of skin and clothing.
- Wash hands thoroughly with soap and water after removing gloves.
4. Waste Disposal:
- Collect all waste materials containing this compound, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a clearly labeled, sealed hazardous waste container.
- Dispose of the hazardous waste through your institution's designated chemical waste management program. Do not pour chemical waste down the drain.[2][5]
- For empty containers, triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container as recommended by your institution's safety office.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
